Product packaging for Cilastatin(Cat. No.:CAS No. 82009-34-5)

Cilastatin

货号: B194054
CAS 编号: 82009-34-5
分子量: 358.5 g/mol
InChI 键: DHSUYTOATWAVLW-WFVMDLQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Cilastatin (CAS 82009-34-5) is a selective and potent inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme located in the brush border of the renal tubules . Its primary and well-characterized research application is in pharmacokinetic studies, where it is used in combination with the carbapenem antibiotic imipenem . By inhibiting DHP-I, this compound prevents the renal metabolism of imipenem, thereby increasing its plasma half-life and tissue penetration, and preventing the formation of nephrotoxic metabolites . This mechanism is crucial for researching the efficacy and safety of imipenem in models of severe bacterial infections . Beyond its role in antibiotic research, this compound also acts as a leukotriene D4 (LTD4) dipeptidase inhibitor, preventing the metabolism of LTD4 to leukotriene E4, which opens avenues for research in inflammatory pathways . Recent studies also explore its potential nephroprotective effects against drug-induced kidney injury in experimental models . This compound is an essential tool for scientists investigating novel antibacterial strategies, combating antimicrobial resistance, and studying renal and inflammatory processes. This compound has a molecular formula of C16H26N2O5S and a molecular weight of 358.45 g/mol . It is offered with a purity of ≥98% and is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O5S B194054 Cilastatin CAS No. 82009-34-5

属性

IUPAC Name

(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSUYTOATWAVLW-WFVMDLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)O)N)/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81129-83-1 (mono-hydrochloride salt)
Record name Cilastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048238
Record name Cilastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cilastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.00e-01 g/L
Record name Cilastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

82009-34-5, 81129-83-1
Record name Cilastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82009-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082009345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01597
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cilastatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium hydrogen [R-[R*,S*-(Z)]]-7-[(2-amino-2-carboxylatoethyl)thio]-2-[[(2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/141A6AMN38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cilastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015535
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Beyond Dehydropeptidase-I: A Technical Guide to Cilastatin's Expanded Role in Cellular Transport and Nephroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of cilastatin's mechanisms of action beyond its well-established role as a dehydropeptidase-I (DHP-I) inhibitor. Primarily aimed at researchers, scientists, and professionals in drug development, this document elucidates this compound's significant interactions with cellular transport systems, particularly renal organic anion transporters (OATs), and its interference with lipid raft-mediated endocytosis. These secondary mechanisms are crucial for understanding its broad nephroprotective effects against a variety of drugs.

Core Mechanism: Inhibition of Renal Dehydropeptidase-I

This compound is clinically co-administered with the carbapenem antibiotic imipenem to prevent imipenem's rapid degradation by DHP-I, an enzyme located on the brush border of renal proximal tubule cells.[1][2][3][4] This inhibition ensures therapeutic concentrations of imipenem in the urine and systemically.[2][5][6] The fundamental interaction involves this compound binding to DHP-I, thereby preventing the hydrolysis of imipenem and increasing its urinary recovery and efficacy.[3][4][7]

G cluster_0 Renal Proximal Tubule Lumen cluster_1 Renal Proximal Tubule Cell Imipenem_Lumen Imipenem DHPI Dehydropeptidase-I (DHP-I) Imipenem_Lumen->DHPI Metabolism Imipenem_Urine Active Imipenem (Excreted to Urine) Imipenem_Lumen->Imipenem_Urine Bypasses Metabolism Metabolite Inactive Metabolite DHPI->Metabolite This compound This compound This compound->DHPI Inhibition

Diagram 1: this compound's inhibition of DHP-I prevents imipenem metabolism.

Interaction with Organic Anion Transporters (OATs)

A pivotal and less-publicized role of this compound is its interaction with Organic Anion Transporters (OATs), specifically OAT1 and OAT3.[8][9][10][11] These transporters are located on the basolateral membrane of renal proximal tubule cells and are responsible for the uptake of a wide range of endogenous and exogenous substances, including many drugs, from the blood into the tubular cells.[9]

Research has demonstrated that both imipenem and this compound are substrates for OAT1 and OAT3.[8][10][11] Crucially, this compound acts as a competitive inhibitor of OAT1- and OAT3-mediated transport.[11][12] This inhibition reduces the intracellular accumulation of OAT substrates, such as imipenem, within renal cells.[1][10] By limiting this accumulation, this compound mitigates the nephrotoxicity associated with high intracellular concentrations of certain drugs.[8][10] This mechanism is a key factor in the nephroprotective effect observed when this compound is co-administered with imipenem and other potentially nephrotoxic agents like diclofenac.[8][13]

Quantitative Data on OAT Inhibition

The inhibitory effect of this compound on OAT-mediated transport has been quantified in vitro. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a clinically relevant potential for drug-drug interactions (DDIs).[1][8][14]

TransporterSubstrateInhibitorIC₅₀ Value (μM)Cell SystemReference
hOAT1ImipenemThis compound 171.3 ± 1.1hOAT1-HEK293 CellsHuo X, et al. Acta Pharm Sin B. 2019.[8][14]
hOAT3ImipenemThis compound 113.8 ± 1.1hOAT3-HEK293 CellsHuo X, et al. Acta Pharm Sin B. 2019.[8][14]
hOAT1DLF-AG¹This compound 134.1 ± 1.2hOAT1-HEK293 CellsWang C, et al. Br J Pharmacol. 2020.[15]
hOAT3DLF-AG¹This compound 89.3 ± 1.1hOAT3-HEK293 CellsWang C, et al. Br J Pharmacol. 2020.[15]

¹DLF-AG: Diclofenac Acyl Glucuronide, a metabolite of diclofenac.

G cluster_0 Blood / Peritubular Capillary cluster_1 Renal Proximal Tubule Cell Imipenem_Blood Imipenem OATs OAT1 / OAT3 Imipenem_Blood->OATs Transport Cilastatin_Blood This compound Cilastatin_Blood->OATs Competitive Inhibition Accumulation Intracellular Accumulation (Nephrotoxicity) OATs->Accumulation

Diagram 2: this compound competitively inhibits OAT1/OAT3 transporters.

Interference with Lipid Raft-Mediated Transport

A third, broader mechanism of this compound's nephroprotective action involves its interaction with membrane lipid rafts. DHP-I is anchored to the cell membrane via a glycosyl-phosphate-inositol (GPI) group, which localizes it within cholesterol-rich lipid rafts.[16] These rafts are not just passive membrane components but function as platforms for signaling and endocytosis.[17][18]

This compound's binding to DHP-I is hypothesized to alter the fluidity and function of these lipid rafts.[16] This interference can disrupt the raft-dependent endocytic pathway, thereby reducing the cellular uptake of a wide variety of nephrotoxic compounds, even those that are not substrates for DHP-I or OATs.[16] This mechanism has been suggested to contribute to this compound's protective effects against drugs such as vancomycin, cisplatin, and cyclosporine.[9] By inhibiting this internalization pathway, this compound reduces the intracellular accumulation of these toxins.[16]

G cluster_0 Cell Exterior (Lumen) cluster_1 Proximal Tubule Cell Membrane Toxin Nephrotoxic Drug (e.g., Vancomycin, Cisplatin) LipidRaft Lipid Raft with Anchored DHP-I Toxin->LipidRaft Association Endocytosis Raft-Mediated Endocytosis LipidRaft->Endocytosis Accumulation Intracellular Toxin Accumulation Endocytosis->Accumulation This compound This compound This compound->LipidRaft Interference

Diagram 3: this compound interferes with lipid raft-mediated endocytosis.

Experimental Protocols

The findings described in this guide are based on established in vitro experimental models. A representative protocol for assessing transporter inhibition is detailed below.

In Vitro OAT Inhibition Assay

Objective: To determine the inhibitory potential (IC₅₀) of a test compound (e.g., this compound) on OAT1- or OAT3-mediated transport of a known substrate.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected to express human OAT1 (hOAT1-HEK293) or OAT3 (hOAT3-HEK293). A mock-transfected or parental HEK293 cell line is used as a negative control.[14]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418 or hygromycin B).

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, buffered with HEPES, pH 7.4.[14]

  • Probe Substrate: A known substrate for the transporter, e.g., p-aminohippurate (PAH) or estrone-3-sulfate (ES) for OAT1 and OAT3 respectively, often radiolabeled or fluorescent.[14]

  • Test Inhibitor: this compound, dissolved in an appropriate solvent.

  • Plates: Poly-D-lysine-coated 24- or 96-well plates.

  • Detection System: Scintillation counter (for radiolabeled substrates) or fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed the hOAT-transfected and mock-transfected HEK293 cells onto the multi-well plates and culture until they form a confluent monolayer (typically 48 hours).[14]

  • Pre-incubation: Aspirate the culture medium and wash the cell monolayers three times with warm (37°C) transport buffer. Pre-incubate the cells in transport buffer for 10-15 minutes at 37°C to stabilize them.[14]

  • Inhibition Assay: Initiate the uptake by adding the transport buffer containing a fixed concentration of the probe substrate and varying concentrations of the test inhibitor (this compound).

  • Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold transport buffer to remove extracellular substrate.

  • Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer (e.g., M-PER or a solution containing NaOH/SDS). Quantify the amount of substrate taken up by the cells using the appropriate detection system.

  • Data Analysis:

    • Subtract the uptake in mock-transfected cells from the uptake in hOAT-transfected cells to determine the specific, transporter-mediated uptake.

    • Plot the percentage of inhibition (relative to a control with no inhibitor) against the log concentration of the inhibitor.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

G A Seed hOAT-HEK293 & Mock Cells on 24-well Plate B Culture for 48h to Confluence A->B C Wash 3x with Warm Buffer (37°C) B->C D Pre-incubate in Buffer (15 min) C->D E Add Substrate + Varying Concentrations of this compound D->E F Incubate at 37°C (5-10 min) E->F G Stop Uptake by Washing 3x with Cold Buffer F->G H Lyse Cells G->H I Quantify Intracellular Substrate H->I J Calculate Transporter-Specific Uptake and Determine IC₅₀ Value I->J

Diagram 4: Experimental workflow for an in vitro OAT inhibition assay.

Conclusion and Implications for Drug Development

The role of this compound in cellular transport is multifaceted and extends well beyond its primary function as a DHP-I inhibitor. Its ability to competitively inhibit OAT1 and OAT3 transporters provides a clear mechanism for its nephroprotective effects against certain anionic drugs. Furthermore, its potential to interfere with lipid raft-mediated endocytosis suggests a broader protective capacity against a diverse range of nephrotoxic agents.

For drug development professionals, these findings are critical. They highlight the potential for this compound as an adjunctive therapy to mitigate the nephrotoxicity of new and existing drugs. Understanding these interactions is essential for predicting and managing drug-drug interactions, particularly for compounds that are substrates of OAT1 and OAT3. The in vitro models described provide a robust framework for screening candidate compounds for their potential interactions with this compound and for exploring this compound's utility as a broad-spectrum nephroprotective agent. Further research into these secondary mechanisms will continue to refine our understanding and expand the therapeutic applications of this compound.

References

Cilastatin as a Dehydropeptidase-I (DHP-I) Inhibitor: A Biochemical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of Cilastatin, focusing on its role as a potent and specific inhibitor of renal Dehydropeptidase-I (DHP-I). The information presented herein is intended to support research and development efforts in pharmacology and drug design.

Executive Summary

This compound is a reversible, competitive inhibitor of Dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of the renal tubules.[1] While devoid of intrinsic antibacterial activity, this compound's primary therapeutic function is to prevent the renal metabolism of carbapenem antibiotics, most notably Imipenem.[2][3] By inhibiting DHP-I, this compound increases the plasma half-life and urinary recovery of co-administered Imipenem, enhancing its antibacterial efficacy and preventing the formation of potentially nephrotoxic metabolites.[1][4] This guide details the mechanism of action, quantitative inhibitory properties, relevant experimental protocols, and key biochemical pathways associated with this compound.

Mechanism of Action

Dehydropeptidase-I is responsible for hydrolyzing and inactivating Imipenem in the kidneys.[4][5] this compound specifically binds to the active site of DHP-I, preventing the enzyme from breaking down the β-lactam ring of the antibiotic.[6] This inhibition is competitive, meaning this compound competes with the substrate (Imipenem) for the same binding site on the enzyme.[7] The protective effect of this compound not only preserves the antibiotic's activity but also mitigates the risk of renal tubular damage associated with high concentrations of Imipenem metabolites.[1][4]

The following diagram illustrates the metabolic pathway of Imipenem in the presence and absence of this compound.

G cluster_0 Without this compound cluster_1 With this compound Imipenem_A Imipenem (Active Antibiotic) DHP1_A Renal DHP-I Imipenem_A->DHP1_A Metabolism Metabolite_A Inactive/Nephrotoxic Metabolite DHP1_A->Metabolite_A Imipenem_B Imipenem (Active Antibiotic) DHP1_B Renal DHP-I Excretion Enhanced Urinary Excretion of Active Imipenem Imipenem_B->Excretion This compound This compound This compound->DHP1_B Competitive Inhibition

Caption: Mechanism of this compound's protective effect on Imipenem.

Quantitative Biochemical Data

The inhibitory potency of this compound against DHP-I has been quantified through various biochemical assays. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.

Table 1: Inhibitory Activity of this compound against Dehydropeptidase-I (DHP-I)
ParameterValueDescription
Inhibition Constant (Ki) 0.11 µMRepresents the concentration of this compound required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity for the enzyme.[2][8]
IC50 0.1 µMThe concentration of this compound that inhibits 50% of DHP-I activity under specific assay conditions.[9][10]
Inhibition Type Competitive, ReversibleThis compound competes with the substrate for the DHP-I active site and the binding is non-covalent.[1][7]
Table 2: Pharmacokinetic Properties of this compound
ParameterValueDescription
Plasma Half-life ~1 hourThe time required for the concentration of this compound in the plasma to reduce by half.[1]
Volume of Distribution 14.6 - 20.1 LAn indicator of the extent of drug distribution into body tissues.
Plasma Protein Binding 35-40%The percentage of this compound that is bound to proteins in the blood plasma.
Renal Clearance 0.10 - 0.16 L/h/kgThe rate at which this compound is cleared from the body by the kidneys.

Experimental Protocols

Spectrophotometric Assay for DHP-I Inhibition

This protocol outlines a method for determining the inhibitory activity of compounds like this compound against DHP-I by monitoring the hydrolysis of a carbapenem substrate.

Principle: The hydrolysis of the β-lactam ring in a carbapenem substrate (e.g., Imipenem) by DHP-I leads to a decrease in absorbance at a specific wavelength (e.g., 298 nm). The rate of this decrease is proportional to the enzyme's activity. An inhibitor will slow this rate.[11]

Materials:

  • Purified or partially purified renal DHP-I enzyme.[11]

  • Substrate: Imipenem solution.

  • Inhibitor: this compound solution at various concentrations.

  • Assay Buffer: 3-(N-morpholino)propanesulfonic acid (MOPS), pH 7.1.[11]

  • UV/Vis Spectrophotometer with temperature control.

  • Quartz cuvettes (2-mm light path).[11]

Procedure:

  • Enzyme Preparation: Prepare a stock solution of purified renal DHP-I. The concentration should be determined empirically to provide a linear rate of substrate hydrolysis over the measurement period (e.g., 1 µg of purified RDPase in a 250-µl reaction mixture).[11]

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer and the desired concentration of the substrate, Imipenem. The substrate concentration should typically range from 1.25 to 3.3 mM.[11]

  • Inhibitor Addition: For inhibition assays, add varying concentrations of this compound to the reaction mixture. For the control (uninhibited reaction), add an equivalent volume of the buffer.

  • Assay Initiation: Equilibrate the reaction mixture and the enzyme solution to 37°C.[11] Initiate the reaction by adding the DHP-I enzyme to the cuvette.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 298 nm as a function of time for a set period (e.g., 2.5 minutes).[11]

  • Data Analysis:

    • Calculate the initial velocity (V) of the reaction from the linear portion of the absorbance vs. time plot for both the inhibited and uninhibited reactions.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • To determine the Ki and the type of inhibition, perform the assay with multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.[11]

Workflow for DHP-I Inhibitor Screening

The discovery of novel DHP-I inhibitors is a key objective for developing new carbapenem-based therapies. The following diagram outlines a typical workflow for screening and identifying new inhibitor candidates.

G Start Compound Library (Synthetic or Natural Products) Screening Primary High-Throughput Screening (e.g., Spectrophotometric Assay) Start->Screening Hits Hit Identification (Compounds showing >50% inhibition) Screening->Hits DoseResponse Secondary Screening: Dose-Response & IC₅₀ Determination Hits->DoseResponse Leads Lead Candidate Selection DoseResponse->Leads Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics for Ki) Leads->Mechanism Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Optimization InVivo In Vivo Testing (Pharmacokinetics & Efficacy) Optimization->InVivo

Caption: A generalized workflow for the discovery of novel DHP-I inhibitors.

References

The Discovery and Development of Cilastatin for Renal Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor, was initially developed to prevent the renal metabolism of the carbapenem antibiotic, imipenem. This co-administration not only enhanced the efficacy of imipenem but also unexpectedly revealed a significant nephroprotective effect. Subsequent research has elucidated the multifaceted mechanisms behind this compound's ability to shield the kidneys from drug-induced injury. Beyond its primary role as a DHP-I inhibitor, this compound has been shown to modulate renal organic anion transporters (OATs), reduce oxidative stress, and inhibit apoptosis in renal tubular cells. This in-depth technical guide explores the discovery, development, and mechanisms of action of this compound, providing a comprehensive resource for researchers and drug development professionals interested in its nephroprotective properties. The guide includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Genesis of a Nephroprotective Agent

The story of this compound is intrinsically linked to the development of imipenem, a broad-spectrum β-lactam antibiotic. Early clinical studies with imipenem revealed that it was rapidly hydrolyzed in the kidneys by a brush-border membrane enzyme, dehydropeptidase-I (DHP-I), leading to low urinary concentrations of the active drug and the formation of a potentially nephrotoxic metabolite.[1][2] This necessitated the development of a DHP-I inhibitor to be co-administered with imipenem.

This compound emerged as a potent and specific inhibitor of DHP-I.[3][4] Its co-administration with imipenem successfully prevented the degradation of the antibiotic, leading to a significant increase in its urinary recovery and ensuring its therapeutic efficacy.[5][6] An unexpected and highly beneficial finding from these early studies was that this compound also completely prevented the imipenem-induced nephrotoxicity observed in preclinical models.[1][5] This discovery sparked further investigation into the broader nephroprotective potential of this compound against a range of other nephrotoxic agents.[7]

Quantitative Data on this compound's Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting this compound's inhibitory activity and its impact on renal function and drug disposition.

Table 1: Inhibitory Activity of this compound

TargetParameterValueSpecies/SystemReference
Renal Dehydropeptidase-I (DHP-I)IC₅₀0.1 µMNot Specified[8]
Renal Dehydropeptidase-I (DHP-I)Kᵢ0.11 µMNot Specified[4]
Human Organic Anion Transporter 1 (hOAT1)IC₅₀ (for imipenem transport)Comparable to clinical concentrationsHuman (in vitro)[5][9]
Human Organic Anion Transporter 3 (hOAT3)IC₅₀ (for imipenem transport)Comparable to clinical concentrationsHuman (in vitro)[5][9]
Cisplatin-induced cytotoxicityIC₅₀9.98 µMHuman Kidney-2 (HK-2) cells[10]
Gentamicin-induced cytotoxicityIC₅₀2757 µMHuman Kidney-2 (HK-2) cells[10]
Vancomycin-induced cytotoxicityIC₅₀1815 µMHuman Kidney-2 (HK-2) cells[10]

Table 2: Effect of this compound on Imipenem Pharmacokinetics

ParameterImipenem AloneImipenem + this compound (1:1 ratio)SpeciesReference
Urinary Recovery7.7% - 43%~72%Human[5]
Elimination Half-lifeNot Specified1.0 hourHuman[6]

Table 3: Clinical and Preclinical Evidence of this compound's Nephroprotection

Nephrotoxic AgentStudy TypeKey FindingsModel SystemReference
ImipenemPreclinicalComplete prevention of nephrotoxicity.Monkeys, Rabbits[5]
CisplatinClinicalLower serum creatinine in this compound group (p=0.037).Human[2][11]
CisplatinPreclinicalReduced serum BUN, creatinine, and histological damage.Rat[12][13]
VancomycinPreclinicalAttenuated acute kidney injury, reduced tubular damage.Mouse[14][15]
VancomycinIn VitroProtected against apoptosis and increased cell viability.Renal Proximal Tubular Epithelial Cells (RPTECs)[1][16]
CyclosporineClinicalReduced serum creatinine levels post-transplantation.Human[17][18]
Various NephrotoxinsMeta-analysisLower risk of Acute Kidney Injury (AKI) with imipenem-cilastatin (RR, 0.52).Human[19][20]
Various NephrotoxinsMeta-analysisLower serum creatinine with imipenem-cilastatin (WMD, -0.14 mg/dL).Human[19][21]

Mechanisms of Renal Protection

This compound's nephroprotective effects are attributed to several key mechanisms, primarily centered on the renal proximal tubule cells.

Inhibition of Dehydropeptidase-I (DHP-I)

The primary and most well-established mechanism of this compound is the inhibition of DHP-I, an enzyme located on the brush border of renal proximal tubular cells.[1] By inhibiting DHP-I, this compound prevents the hydrolysis of imipenem into a nephrotoxic metabolite, thereby directly preventing imipenem-induced kidney damage.[5]

Modulation of Organic Anion Transporters (OATs)

This compound has been shown to be a substrate and inhibitor of the human organic anion transporters hOAT1 and hOAT3.[5][9] These transporters are located on the basolateral membrane of proximal tubule cells and are responsible for the uptake of various drugs and toxins from the blood into the renal cells. By competitively inhibiting the transport of nephrotoxic agents like imipenem, this compound reduces their intracellular accumulation and subsequent cytotoxicity.[5][9]

Anti-Apoptotic and Anti-Oxidative Stress Effects

Beyond its direct effects on enzymes and transporters, this compound has demonstrated the ability to protect renal cells from apoptosis (programmed cell death) and oxidative stress induced by various nephrotoxins, including cisplatin and vancomycin.[12][13][14] The precise molecular pathways for these effects are still under investigation but are thought to involve the modulation of intracellular signaling cascades related to cell survival and stress response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying this compound's nephroprotective effects.

Cilastatin_Mechanism_of_Action Mechanism of this compound's Renal Protection cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell Nephrotoxic_Drug Nephrotoxic Drug (e.g., Imipenem, Cisplatin) OAT Organic Anion Transporter (OAT) Nephrotoxic_Drug->OAT Uptake DHP1 Dehydropeptidase-I (DHP-I) Nephrotoxic_Drug->DHP1 Metabolism Cilastatin_blood This compound Cilastatin_cell This compound Intracellular_Drug Intracellular Nephrotoxic Drug OAT->Intracellular_Drug Metabolite Nephrotoxic Metabolite DHP1->Metabolite ROS Reactive Oxygen Species (ROS) Intracellular_Drug->ROS Metabolite->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Injury Cell Injury & Nephrotoxicity Apoptosis->Cell_Injury Cilastatin_cell->OAT Inhibition Cilastatin_cell->DHP1 Inhibition Cilastatin_cell->ROS Reduction Cilastatin_cell->Apoptosis Inhibition

Caption: Signaling pathway of this compound's renal protective mechanisms.

Experimental_Workflow General Experimental Workflow for Assessing Nephroprotection cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Renal Proximal Tubule Cell Culture (e.g., HK-2) Treatment_invitro Treatment: - Nephrotoxin - Nephrotoxin + this compound - Control Cell_Culture->Treatment_invitro Assays_invitro Assays: - Cell Viability (MTT, etc.) - Apoptosis (Caspase, TUNEL) - ROS Production - Transporter Uptake Treatment_invitro->Assays_invitro Data_Analysis Data Analysis & Conclusion Assays_invitro->Data_Analysis Animal_Model Animal Model of Nephrotoxicity (e.g., Rat, Mouse) Treatment_invivo Treatment: - Nephrotoxin - Nephrotoxin + this compound - Control Animal_Model->Treatment_invivo Analysis_invivo Analysis: - Serum Creatinine & BUN - Histopathology of Kidneys - Biomarkers of Kidney Injury Treatment_invivo->Analysis_invivo Analysis_invivo->Data_Analysis

Caption: A generalized experimental workflow for studying nephroprotection.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the nephroprotective effects of this compound. These are generalized and may require optimization for specific experimental conditions.

Dehydropeptidase-I (DHP-I) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on DHP-I.

Materials:

  • Purified DHP-I enzyme (from porcine or human kidney)

  • Substrate: Glycyldehydrophenylalanine

  • This compound (test inhibitor)

  • Assay buffer (e.g., 50 mM MOPS, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the DHP-I enzyme to each well.

  • Add the different concentrations of this compound to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, glycyldehydrophenylalanine, to all wells.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 275 nm) over time using a spectrophotometer.

  • Calculate the rate of reaction for each this compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Organic Anion Transporter (OAT) Uptake Assay

Objective: To assess the inhibitory effect of this compound on OAT-mediated uptake of a substrate (e.g., imipenem or a fluorescent probe).

Materials:

  • HEK293 cells stably transfected with hOAT1 or hOAT3 (or other relevant cell line)

  • Control (mock-transfected) HEK293 cells

  • Radiolabeled or fluorescent substrate for OATs (e.g., [³H]-para-aminohippurate (PAH) or fluorescein)

  • This compound

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed the OAT-expressing and mock-transfected cells in a 24- or 96-well plate and grow to confluence.

  • Wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control in uptake buffer for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled or fluorescent substrate to the wells.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter or fluorescence plate reader.

  • Calculate the percentage of inhibition of substrate uptake by this compound at each concentration and determine the IC₅₀ value.

Animal Model of Drug-Induced Nephrotoxicity

Objective: To evaluate the in vivo nephroprotective effect of this compound against a specific nephrotoxic drug.

Materials:

  • Laboratory animals (e.g., male Wistar rats or C57BL/6 mice)

  • Nephrotoxic agent (e.g., cisplatin, vancomycin)

  • This compound

  • Vehicle control (e.g., saline)

  • Metabolic cages for urine collection

  • Equipment for blood collection and analysis (serum creatinine and BUN)

  • Histopathology equipment

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into experimental groups (e.g., Control, this compound alone, Nephrotoxin alone, Nephrotoxin + this compound).

  • Administer this compound or vehicle to the respective groups at a predetermined dose and route (e.g., intraperitoneal or intravenous injection) prior to the administration of the nephrotoxic agent.

  • Induce nephrotoxicity by administering the nephrotoxic agent at a specific dose and route.

  • Monitor the animals for clinical signs of toxicity and body weight changes.

  • Collect blood samples at specified time points (e.g., 24, 48, 72 hours) after nephrotoxin administration for measurement of serum creatinine and blood urea nitrogen (BUN).

  • Collect urine for analysis of kidney injury biomarkers (e.g., KIM-1, NGAL).

  • At the end of the study, euthanize the animals and harvest the kidneys for histopathological examination (e.g., H&E and PAS staining) to assess tubular damage.

  • Compare the biochemical and histological parameters between the different treatment groups to determine the nephroprotective effect of this compound.

Conclusion and Future Directions

This compound has evolved from a specific DHP-I inhibitor designed to potentiate an antibiotic to a promising broad-spectrum nephroprotective agent. Its multifaceted mechanism of action, involving the inhibition of DHP-I and OATs, as well as anti-apoptotic and anti-oxidative effects, makes it a compelling candidate for preventing drug-induced kidney injury from a variety of therapeutic agents.[7]

While the combination product of imipenem/cilastatin has demonstrated clinical benefits in reducing nephrotoxicity, further research is warranted to explore the full potential of this compound as a standalone nephroprotective drug.[22][23] Well-designed clinical trials are needed to evaluate the efficacy and safety of this compound in preventing kidney injury associated with other commonly used nephrotoxic drugs, such as cisplatin, aminoglycosides, and contrast media. The development of a standalone formulation of this compound would be a critical step in realizing its full therapeutic potential and offering a valuable tool to mitigate the risk of iatrogenic kidney damage in vulnerable patient populations.

References

An In-depth Technical Guide on the Molecular Interactions of Cilastatin with Brush Border Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cilastatin is a potent and specific inhibitor of renal dehydropeptidase-I (DHP-I), a zinc metallo-enzyme located in the brush border of proximal renal tubules.[1][2][3] This inhibition is the cornerstone of its clinical utility, where it is co-administered with the carbapenem antibiotic imipenem to prevent imipenem's rapid hydrolysis and inactivation by DHP-I.[1][2][3] This guide delves into the molecular intricacies of this interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms. Beyond its primary interaction with DHP-I, this document also explores the broader molecular interactions of this compound within the renal brush border, including its effects on organic anion transporters (OATs) and its influence on the integrity of cholesterol-rich lipid rafts, which contributes to its overall nephroprotective effects.

Core Interaction: this compound and Dehydropeptidase-I (DHP-I)

The principal molecular interaction of this compound is its direct inhibition of dehydropeptidase-I (DHP-I), also known as membrane dipeptidase. DHP-I is responsible for the hydrolysis of various dipeptides and, clinically relevant, the degradation of beta-lactam antibiotics like imipenem.[1][2][3]

Quantitative Data on this compound-DHP-I Interaction

The inhibitory effect of this compound on DHP-I has been quantified, demonstrating a potent interaction. The inhibition is characterized as both reversible and competitive.[4][5]

ParameterValueEnzymeNotes
IC50 0.1 µMRenal Dehydropeptidase-I (DHP-I)This value indicates the concentration of this compound required to inhibit 50% of DHP-I activity in vitro.[4][6] The inhibition by this compound is reversible and competitive.[4][5]
Lowest Detectable Inhibitory Concentration 8 x 10-8 M (0.08 µM)Renal Leukotriene D4-dipeptidase (DHP-I)This highlights the high potency of this compound's inhibitory action on the renal enzyme.[7]
Experimental Protocol: In Vitro DHP-I Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on DHP-I extracted from renal tissue.

1.2.1. Preparation of Renal Brush Border Membrane Vesicles (BBMVs)

  • Objective: To isolate the fraction of renal cells containing the brush border membrane where DHP-I is located.

  • Method: A common method involves differential centrifugation and MgCl2 precipitation from a homogenate of rat renal cortex.[8]

    • Excise kidneys from euthanized rats and place them in ice-cold saline.

    • Dissect the renal cortex and homogenize it in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Perform a series of centrifugations at increasing speeds to pellet cellular debris and enrich for the membrane fraction.

    • Resuspend the membrane pellet and add MgCl2 to a final concentration that selectively precipitates the brush border membranes.

    • Centrifuge to collect the BBMVs, which can be stored at -80°C until use.

    • The purity of the preparation should be assessed by measuring the activity of marker enzymes like γ-glutamyltranspeptidase.[8]

1.2.2. DHP-I Activity Assay

  • Objective: To measure the enzymatic activity of DHP-I and its inhibition by this compound.

  • Method: A spectrophotometric or HPLC-based assay can be used. Here, an HPLC-based method for detecting the hydrolysis of a DHP-I substrate is described.

    • Reagents:

      • Purified BBMVs (source of DHP-I).

      • Imipenem (substrate).

      • This compound (inhibitor).

      • Reaction buffer (e.g., phosphate buffer at a physiological pH).

      • Quenching solution (e.g., trifluoroacetic acid).

    • Procedure:

      • Pre-incubate the BBMVs in the reaction buffer at 37°C.

      • Prepare a series of dilutions of this compound.

      • Add the this compound dilutions to the BBMV suspension and incubate for a defined period to allow for inhibitor binding.

      • Initiate the enzymatic reaction by adding imipenem.

      • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes).

      • Stop the reaction by adding the quenching solution.

      • Centrifuge the samples to pellet the protein.

    • Quantification:

      • Analyze the supernatant using a validated RP-HPLC method to quantify the remaining imipenem or the product of its hydrolysis.[9][10][11]

      • The percentage of inhibition is calculated by comparing the rate of substrate hydrolysis in the presence of this compound to the rate in its absence.

    • Data Analysis:

      • Plot the percentage of inhibition against the logarithm of the this compound concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Broader Molecular Interactions in the Renal Brush Border

Recent research has unveiled that this compound's nephroprotective effects are not solely due to DHP-I inhibition but also involve interactions with other membrane components.

Interaction with Organic Anion Transporters (OATs)

This compound has been shown to interact with organic anion transporters, specifically OAT1 and OAT3, which are involved in the renal secretion of various compounds, including imipenem.[12][13]

2.1.1. Quantitative Data on this compound-OAT Interaction

InteractionIC50 ValueTransporterNotes
Inhibition of Imipenem Transport Comparable to clinical concentrationshOAT1 and hOAT3This compound inhibits the transport of imipenem mediated by human OAT1 and OAT3.[12][13] Both imipenem and this compound are substrates for these transporters.[12][13]

2.1.2. Experimental Protocol: In Vitro OAT Inhibition Assay

  • Objective: To assess the inhibitory effect of this compound on OAT-mediated transport.

  • Method: This protocol utilizes human embryonic kidney (HEK293) cells stably transfected to express hOAT1 or hOAT3.

    • Cell Culture:

      • Culture hOAT1-HEK293, hOAT3-HEK293, and mock-transfected (control) cells in appropriate media.

      • Seed the cells in 24-well plates and grow to confluence.

    • Uptake Assay:

      • Wash the cells with a pre-warmed transport buffer.

      • Prepare a solution of radiolabeled or fluorescently tagged imipenem (substrate) with and without varying concentrations of this compound.

      • Initiate the uptake by adding the substrate solution to the cells and incubate at 37°C for a short period (e.g., 5-10 minutes).

      • Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

      • Lyse the cells and measure the intracellular concentration of the substrate using liquid scintillation counting or fluorescence spectroscopy.

    • Data Analysis:

      • Calculate the specific uptake by subtracting the uptake in mock-transfected cells from that in OAT-expressing cells.

      • Determine the IC50 of this compound for the inhibition of imipenem uptake as described for the DHP-I assay.

Interaction with Cholesterol-Rich Lipid Rafts

This compound's binding to DHP-I, which is anchored to cholesterol-rich lipid rafts in the brush border membrane, is thought to interfere with the internalization of these microdomains. This action can reduce the cellular uptake of nephrotoxic substances that utilize this pathway.

2.2.1. Conceptual Framework

DHP-I is a glycosylphosphatidylinositol (GPI)-anchored protein, which localizes it to lipid rafts. The binding of this compound to DHP-I may induce conformational changes or steric hindrance that disrupts the normal trafficking and endocytosis of these rafts, thereby preventing the entry of harmful agents into the proximal tubule cells.[14]

2.2.2. Experimental Protocol: Investigating Lipid Raft Association

  • Objective: To visualize the effect of this compound on the integrity and internalization of lipid rafts.

  • Method: This can be achieved using fluorescence microscopy and lipid raft markers.

    • Cell Culture:

      • Use primary cultures of renal proximal tubular epithelial cells (PTECs).

    • Labeling and Treatment:

      • Label the lipid rafts by incubating the cells with a fluorescently tagged cholera toxin B subunit, which binds to the ganglioside GM1, a component of lipid rafts.

      • Treat the cells with this compound for a specified duration.

      • In a control group, omit the this compound treatment.

    • Visualization:

      • Fix the cells and visualize the distribution of the fluorescent label using confocal microscopy.

      • Compare the localization and internalization of the label in this compound-treated versus untreated cells. A reduction in intracellular fluorescence in the treated cells would suggest that this compound interferes with lipid raft endocytosis.[14]

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

DHP1_Inhibition cluster_membrane Brush Border Membrane DHP1 Dehydropeptidase-I (DHP-I) Inactive_Metabolite Inactive Metabolite DHP1->Inactive_Metabolite Imipenem Imipenem Imipenem->DHP1 Hydrolysis This compound This compound This compound->DHP1 Competitive Inhibition

Caption: this compound competitively inhibits DHP-I, preventing imipenem hydrolysis.

OAT_Interaction cluster_membrane Proximal Tubule Cell Membrane OAT Organic Anion Transporter (OAT1/3) Imipenem_int Imipenem (intracellular) OAT->Imipenem_int Imipenem_ext Imipenem (extracellular) Imipenem_ext->OAT Transport This compound This compound This compound->OAT Inhibition of Transport

Caption: this compound inhibits OAT1/3-mediated transport of imipenem.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay A Renal Cortex Homogenization B Differential Centrifugation A->B C MgCl2 Precipitation B->C D Isolate Brush Border Membrane Vesicles (BBMVs) C->D E Incubate BBMVs with Varying [this compound] D->E F Add Substrate (Imipenem) E->F G Stop Reaction F->G H Quantify Substrate/Product (HPLC) G->H I Calculate IC50 H->I

Caption: Workflow for DHP-I inhibition assay using isolated BBMVs.

Lipid_Raft_Mechanism cluster_membrane Cell Membrane Lipid_Raft Lipid Raft DHP-I Endocytosis Raft-mediated Endocytosis Lipid_Raft->Endocytosis Internalization This compound This compound This compound->Lipid_Raft:f1 Binding This compound->Endocytosis Inhibition Nephrotoxin Nephrotoxic Agent Nephrotoxin->Endocytosis Cellular_Uptake Reduced Cellular Uptake of Toxin Endocytosis->Cellular_Uptake Leads to

Caption: this compound's interaction with DHP-I on lipid rafts inhibits toxin uptake.

Conclusion

The molecular interactions of this compound with brush border enzymes are multifaceted and extend beyond its well-established role as a DHP-I inhibitor. While its competitive inhibition of DHP-I remains central to its clinical application with imipenem, its interactions with organic anion transporters and the modulation of lipid raft dynamics contribute significantly to its nephroprotective profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of this compound. Future research could focus on elucidating the precise stoichiometry and binding kinetics of the this compound-DHP-I interaction and further exploring the downstream signaling consequences of its effects on lipid raft integrity.

References

Cilastatin's Impact on Megalin Expression in Renal Proximal Tubules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor, is co-administered with the antibiotic imipenem to prevent its renal degradation. Beyond this primary function, emerging evidence highlights a significant role for this compound in modulating the expression and function of megalin, a crucial endocytic receptor in the proximal tubules of the kidney. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on megalin expression, consolidating quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. This information is critical for researchers investigating drug-induced nephrotoxicity, renal drug transport, and the development of nephroprotective strategies.

Introduction to Megalin and its Role in the Proximal Tubule

Megalin (also known as LRP2) is a large, multi-ligand endocytic receptor predominantly expressed on the apical surface of proximal tubule epithelial cells. It plays a vital role in the reabsorption of a wide array of filtered substances from the glomerular filtrate, including albumin, low-molecular-weight proteins, vitamins, and certain drugs. The efficient functioning of megalin is essential for maintaining protein homeostasis and preventing proteinuria. Dysregulation of megalin expression or function can lead to renal dysfunction and is implicated in the pathogenesis of various kidney diseases, including drug-induced nephrotoxicity.

This compound's Interaction with Megalin: A Competitive Inhibition Model

This compound's primary mechanism of action in the context of megalin is competitive inhibition. It directly binds to megalin, thereby competing with other ligands, including several nephrotoxic drugs, for uptake into proximal tubule cells.[1][2][3][4] This blockade of megalin-mediated endocytosis is a key mechanism behind this compound's observed nephroprotective effects against agents like gentamicin, colistin, vancomycin, and cisplatin.[1][2][3][4]

Signaling and Interaction Pathway

The interaction between this compound, megalin, and nephrotoxic drugs at the apical membrane of a proximal tubule cell can be visualized as follows:

Cilastatin_Megalin_Interaction cluster_membrane Apical Membrane of Proximal Tubule Cell Lumen (Filtrate) Lumen (Filtrate) Cytoplasm Cytoplasm Lumen (Filtrate)->Cytoplasm This compound This compound Megalin Megalin Receptor This compound->Megalin Binds & Competitively Inhibits Nephrotoxic_Drug Nephrotoxic Drug (e.g., Gentamicin) Nephrotoxic_Drug->Megalin Binds Endocytosis Megalin-Mediated Endocytosis Megalin->Endocytosis Initiates Cellular_Injury Cellular Injury Endocytosis->Cellular_Injury Leads to

Caption: Competitive binding of this compound to megalin, preventing nephrotoxic drug uptake.

Quantitative Analysis of this compound's Effect on Megalin Expression

A key study by Gonzalez-Ramos et al. (2020) provides quantitative insights into how this compound affects megalin expression in a rat model of gentamicin-induced nephrotoxicity. The findings suggest that this compound's influence is primarily at the protein level, with minimal impact on gene transcription.

In Vivo Megalin Protein and mRNA Expression Data

The following table summarizes the key findings from the aforementioned study, which investigated megalin expression in the renal cortex of rats.

Treatment GroupMegalin Protein Level (Relative to Control)Megalin mRNA Level (Relative to Control)Reference
Control1.0 (Baseline)1.0 (Baseline)[Gonzalez-Ramos et al., 2020]
GentamicinIncreasedDecreased[Gonzalez-Ramos et al., 2020]
Gentamicin + this compoundSignificantly Diminished (compared to Gentamicin group)Little to no effect (compared to Gentamicin group)[Gonzalez-Ramos et al., 2020]
This compound onlyNo significant changeNo significant change[Gonzalez-Ramos et al., 2020]

Note: The original paper presents this data in the form of Western blot images and RT-qPCR graphs. The table above provides a qualitative summary of these quantitative results.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed protocols for the key experiments involved in assessing the effect of this compound on megalin expression.

In Vivo Animal Model of Gentamicin-Induced Nephrotoxicity

This protocol outlines the methodology for inducing and treating nephrotoxicity in a rat model, as described by Gonzalez-Ramos et al. (2020).

Animal_Model_Workflow Start Start: Male Wistar Rats Acclimatization Acclimatization Period Start->Acclimatization Grouping Divide into 4 Groups: 1. Control 2. Gentamicin 3. Gentamicin + this compound 4. This compound Acclimatization->Grouping Treatment Daily Treatment for 8 Days Grouping->Treatment Gentamicin: 80 mg/kg, i.p. This compound: 150 mg/kg, i.p. Sacrifice Sacrifice on Day 9 Treatment->Sacrifice Tissue_Collection Kidney Tissue Collection Sacrifice->Tissue_Collection Analysis Biochemical and Histological Analysis Western Blot for Megalin RT-qPCR for Megalin mRNA Tissue_Collection->Analysis End End Analysis->End

Caption: Workflow for the in vivo animal study of this compound's nephroprotective effects.

Protocol Details:

  • Animal Model: Male Wistar rats are utilized for this model.

  • Acclimatization: Animals are allowed to acclimatize to laboratory conditions for a week prior to the experiment.

  • Grouping: Rats are randomly assigned to four experimental groups:

    • Control group: Receives vehicle (saline).

    • Gentamicin group: Receives gentamicin.

    • Gentamicin + this compound group: Receives both gentamicin and this compound.

    • This compound group: Receives this compound only.

  • Drug Administration:

    • Gentamicin is administered intraperitoneally (i.p.) at a dose of 80 mg/kg body weight once daily.

    • This compound is administered i.p. at a dose of 150 mg/kg body weight once daily.

  • Treatment Duration: The treatment regimen is carried out for 8 consecutive days.

  • Sample Collection: On the 9th day, animals are euthanized, and kidney tissues are collected for subsequent analysis.

Western Blotting for Megalin Protein Expression

This protocol provides a step-by-step guide for quantifying megalin protein levels in kidney tissue lysates.

Protocol Details:

  • Tissue Homogenization: Kidney cortical tissue is homogenized in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for megalin (e.g., anti-megalin antibody). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and megalin expression is normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for Megalin mRNA Expression

This protocol details the methodology for measuring megalin mRNA levels in kidney tissue.

Protocol Details:

  • RNA Extraction: Total RNA is extracted from kidney cortical tissue using a commercial RNA isolation kit.

  • RNA Quality and Quantity Assessment: The purity and concentration of the extracted RNA are determined by spectrophotometry. RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based or probe-based detection method. Primers specific for the megalin gene and a reference gene (e.g., GAPDH, β-actin) are used.

  • Data Analysis: The relative expression of megalin mRNA is calculated using the comparative Ct (ΔΔCt) method, with normalization to the reference gene.

Immunohistochemistry for Megalin Localization

This protocol describes the visualization of megalin protein in kidney tissue sections.

Protocol Details:

  • Tissue Preparation: Kidneys are fixed in 4% paraformaldehyde, dehydrated, and embedded in paraffin.

  • Sectioning: 4-5 µm thick sections are cut using a microtome and mounted on slides.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the megalin antigen.

  • Blocking: Sections are blocked with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against megalin overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Detection: The signal is developed using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a coverslip.

Discussion and Future Directions

The available evidence strongly suggests that this compound's nephroprotective effects are, at least in part, mediated by its interaction with megalin. The finding that this compound can reduce megalin protein levels in the context of gentamicin-induced injury without affecting its mRNA levels points towards a post-transcriptional regulatory mechanism. This could involve alterations in megalin trafficking, increased protein degradation, or interference with the protein's insertion into the apical membrane.

Future research should focus on elucidating the precise molecular mechanisms by which this compound modulates megalin protein levels. Studies investigating the ubiquitination and lysosomal degradation pathways of megalin in the presence of this compound would be particularly insightful. Furthermore, exploring the broader implications of this compound-induced changes in megalin expression on the renal handling of other essential ligands would provide a more complete picture of its physiological effects. For drug development professionals, these findings suggest that targeting the megalin pathway could be a viable strategy for mitigating the nephrotoxicity of various therapeutic agents.

Conclusion

This compound exerts a significant influence on megalin in the renal proximal tubules, primarily through competitive inhibition of ligand binding and by promoting a reduction in megalin protein expression. This technical guide has provided a comprehensive overview of this interaction, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. This information serves as a valuable resource for the scientific community to further investigate and leverage the therapeutic potential of modulating megalin function in the kidney.

References

The Influence of Cilastatin on Lipid Raft Cycling in Renal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cilastatin, an inhibitor of the renal brush border enzyme dehydropeptidase-I (DHP-I), is widely known for its role in preventing the renal degradation of imipenem.[1][2] Emerging evidence, however, has illuminated a novel, nephroprotective mechanism of this compound that extends beyond its enzymatic inhibition. This mechanism is intricately linked to its ability to modulate the structure and function of lipid rafts in renal proximal tubular epithelial cells (RPTECs).[3][4] By binding to DHP-I, a glycosyl-phosphate-inositol (GPI)-anchored protein located within these cholesterol-rich microdomains, this compound alters membrane fluidity and disrupts the normal cycling and internalization of lipid rafts.[3][5] This interference has profound implications, reducing the cellular uptake of various nephrotoxic agents and inhibiting pro-apoptotic signaling pathways that are dependent on lipid raft integrity.[3][4][6] This guide provides an in-depth examination of this compound's influence on lipid raft dynamics, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism: this compound's Interaction with Lipid Rafts

Lipid rafts are dynamic, ordered microdomains within the cell membrane, enriched in cholesterol, sphingolipids, and specific proteins.[7][8] In the brush border of renal proximal tubules, these rafts serve as critical platforms for signal transduction and substance transport. A key resident of these rafts is dehydropeptidase-I (DHP-I), an enzyme that this compound specifically inhibits.[3][4]

This compound's primary nephroprotective action stems from its binding to DHP-I.[3][4] This interaction is believed to induce steric or conformational changes that disrupt the structural integrity and fluidity of the lipid raft.[3][5] The consequence is not a dissolution of the raft, but rather an inhibition of its dynamic processes, particularly endocytosis or internalization.[3][9] This "freezing" of the raft's mobility prevents the cell from taking up raft-associated molecules, a mechanism central to its protective effects against a wide array of drugs.[3][5]

This blockade of lipid raft-dependent endocytosis has two major downstream effects:

  • Reduced Nephrotoxin Accumulation : Many nephrotoxic drugs, such as gentamicin, cyclosporin A, and cisplatin, utilize lipid raft-mediated pathways for entry into renal cells.[3][4][5] For instance, the endocytic receptor megalin, responsible for gentamicin uptake, is located within these rafts.[4][6] By inhibiting raft cycling, this compound effectively reduces the internalization of these toxins, thereby lowering their intracellular concentration and mitigating their damaging effects.[3][6]

  • Inhibition of Apoptotic Signaling : The extrinsic pathway of apoptosis can be initiated by the clustering of death receptors like Fas within lipid rafts.[3][7] The subsequent internalization of the Fas/FasL complex is a necessary step for activating downstream caspases (like caspase-8 and -3) and executing cell death.[3][4] this compound's interference with raft internalization blocks this crucial step, canceling the apoptotic signal and preserving cell viability.[3][4]

cluster_membrane Renal Cell Plasma Membrane cluster_raft Lipid Raft cluster_cell Intracellular Space DHPI DHP-I ToxinReceptor Megalin / Toxin Receptor DHPI->ToxinReceptor DHPI->ToxinReceptor Inhibits Internalization Fas Fas Receptor DHPI->Fas Inhibits Internalization ToxinReceptor->Fas Toxicity Cellular Toxicity ToxinReceptor->Toxicity Internalization leads to Apoptosis Apoptosis Fas->Apoptosis Internalization & Clustering leads to This compound This compound This compound->DHPI Binds & Inhibits Nephrotoxin Nephrotoxin (e.g., Gentamicin) Nephrotoxin->ToxinReceptor Binds FasL FasL FasL->Fas Binds

Caption: this compound's mechanism of action on a renal cell lipid raft.

Quantitative Data on this compound's Nephroprotective Effects

Multiple studies have quantified the protective effects of this compound against drug-induced nephrotoxicity. The data consistently show that co-administration of this compound leads to improved renal function, reduced cellular damage, and decreased accumulation of toxins.

Table 1: Effect of this compound on Renal Function Markers in Gentamicin-Induced Acute Kidney Injury (AKI) in Rats

Parameter Control Gentamicin (80 mg/kg) Gentamicin + this compound (150 mg/kg)
Creatinine (mg/dL) ~0.5 ~2.5 ~1.0
Blood Urea Nitrogen (BUN) (mg/dL) ~20 ~150 ~60
Kidney Injury Molecule-1 (KIM-1) Baseline Significantly Increased Significantly Decreased

Data synthesized from findings reported in studies on gentamicin-induced AKI.[6][10]

Table 2: Effect of this compound on Markers of Apoptosis and Inflammation in Gentamicin-Treated Rats

Parameter Gentamicin Gentamicin + this compound
TUNEL-positive cells (apoptosis) Increased Significantly Reduced
Cleaved Caspase-3 Expression Increased Significantly Reduced
Cleaved Caspase-9 Expression Increased Significantly Reduced
TNF-α Levels (inflammation) Increased Significantly Reduced

Data synthesized from findings reported on apoptotic and inflammatory pathways.[10]

Table 3: Effect of this compound on Intracellular Accumulation of Nephrotoxins in Renal Cells

Nephrotoxin Toxin Alone Toxin + this compound
Cyclosporin A High Accumulation Significantly Reduced Accumulation
Cisplatin High Accumulation Reduced Accumulation
Tacrolimus High Accumulation Reduced Accumulation

Data synthesized from in vitro studies measuring toxin accumulation.[3][5]

Experimental Protocols

Investigating the interaction between this compound and lipid rafts requires specialized biochemical and cell imaging techniques. Below are detailed methodologies for key experiments.

Protocol: Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation

This method isolates lipid rafts, also known as detergent-resistant membranes (DRMs), based on their insolubility in non-ionic detergents at low temperatures and their low buoyant density.[7][11][12]

Materials:

  • Cultured renal proximal tubule cells (e.g., RPTECs, HK-2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 1% Triton X-100 in MES-buffered saline (MBS: 25 mM MES, 150 mM NaCl, pH 6.5) supplemented with protease and phosphatase inhibitors.

  • Sucrose solutions (in MBS): 80% (w/v), 35% (w/v), and 5% (w/v).

  • Ultracentrifuge tubes (e.g., 12 mL Polyallomer)

  • Ultracentrifuge with a swinging bucket rotor (e.g., SW-41)

Procedure:

  • Cell Culture and Treatment: Grow renal cells to ~80-90% confluency. Treat with this compound and/or a nephrotoxic agent for the desired time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and resuspend in 1 mL of ice-cold Lysis Buffer.

  • Homogenization: Incubate on ice for 30 minutes. Homogenize the lysate by passing it 10 times through a 22-gauge needle or by Dounce homogenization.[13]

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, thoroughly mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • Carefully overlay the 2 mL of 40% sucrose-lysate mixture with 4.5 mL of 35% sucrose solution.[11][13]

    • Carefully layer 4.5 mL of 5% sucrose solution on top, creating a discontinuous gradient.[11][13]

  • Ultracentrifugation: Place the tubes in a pre-cooled (4°C) swinging bucket rotor. Centrifuge at ~180,000 x g for 16-20 hours at 4°C.[12][13]

  • Fraction Collection: After centrifugation, a light-scattering, opaque band should be visible at the 5%/35% sucrose interface. This band contains the lipid rafts.[11][13] Carefully collect 1 mL fractions from the top to the bottom of the gradient.

  • Analysis: Analyze the protein content of each fraction by Western blotting. Probe for lipid raft markers (e.g., Flotillin, Caveolin-1), non-raft markers (e.g., Transferrin receptor), and the protein of interest (e.g., DHP-I, Megalin).

Protocol: Cholesterol Depletion Assay using Methyl-β-cyclodextrin (MβCD)

This assay disrupts lipid rafts by removing cholesterol from the cell membrane, allowing researchers to determine if a cellular process is lipid raft-dependent.[14][15][16]

Materials:

  • Cultured renal cells

  • Serum-free cell culture medium

  • Methyl-β-cyclodextrin (MβCD) solution (e.g., 5-10 mM in serum-free medium)

  • Agent of interest (e.g., fluorescently labeled toxin)

  • Control reagent: Methyl-α-cyclodextrin (does not efficiently extract cholesterol).[13]

Procedure:

  • Cell Preparation: Plate cells and allow them to adhere and grow to the desired confluency.

  • Cholesterol Depletion: Wash cells with serum-free medium. Treat the cells with the MβCD solution for 30-60 minutes at 37°C.[14][15] A parallel control group should be treated with serum-free medium alone or with methyl-α-cyclodextrin.

  • Experimental Treatment: After MβCD treatment, wash the cells again and incubate them with the agent of interest (e.g., a nephrotoxin).

  • Analysis: Measure the outcome of interest. For example, if studying toxin uptake, quantify the intracellular fluorescence or concentration of the toxin. A significant reduction in the effect after MβCD treatment suggests the process is dependent on lipid raft integrity.

  • (Optional) Cholesterol Repletion: To confirm specificity, a separate group of MβCD-treated cells can be incubated with a cholesterol-MβCD complex to restore cholesterol to the membrane before the experimental treatment.[13][15]

Protocol: Immunofluorescence Microscopy for Protein Co-localization

This technique is used to visualize the location of specific proteins within the cell and to determine if they co-localize with lipid raft markers.[17][18]

Materials:

  • Renal cells grown on glass coverslips

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies (e.g., anti-DHP-I, anti-Megalin)

  • Lipid Raft Marker: Fluorescently conjugated Cholera Toxin Subunit B (CTX-B), which binds to the ganglioside GM1 in rafts.[7]

  • Fluorescently conjugated secondary antibodies

  • DAPI nuclear stain

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and apply experimental treatments (e.g., with this compound).

  • Fixation: Rinse cells with PBS. Fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes (this step is omitted if only staining surface proteins).

  • Blocking: Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C. If using CTX-B to mark rafts, it can be added along with the secondary antibody.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the appropriate fluorescently conjugated secondary antibody (and fluorescent CTX-B, if applicable) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash again. Mount the coverslip onto a microscope slide using antifade mounting medium.

  • Imaging: Visualize the samples using a confocal microscope. Co-localization of the protein of interest with the CTX-B signal indicates its presence within lipid rafts.

Visualizing the Experimental Workflow

A logical workflow is critical for studying the effects of this compound. The following diagram outlines a comprehensive experimental approach.

cluster_analysis 3. Downstream Analysis start Start: Hypothesis Formulation Does this compound affect lipid raft-mediated nephrotoxicity? culture 1. Cell Culture Renal Proximal Tubule Cells (RPTECs) start->culture treatment 2. Experimental Treatment Groups - Control - Nephrotoxin (e.g., Gentamicin) - this compound - Nephrotoxin + this compound culture->treatment path1 Biochemical Analysis treatment->path1 path2 Cell Imaging treatment->path2 path3 Functional Assays treatment->path3 raft_iso Lipid Raft Isolation (Sucrose Gradient) path1->raft_iso if_stain Immunofluorescence Staining (Protein of Interest + Raft Marker) path2->if_stain uptake Toxin Uptake Assay (Measure intracellular toxin) path3->uptake viability Cell Viability / Apoptosis Assay (MTT, TUNEL, Caspase Activity) path3->viability western Western Blot Analysis (Raft vs. Non-Raft Fractions) raft_iso->western end Conclusion: Elucidate this compound's effect on raft cycling and cell protection western->end confocal Confocal Microscopy (Co-localization Analysis) if_stain->confocal confocal->end uptake->end viability->end

Caption: Experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

The evidence strongly indicates that this compound's nephroprotective properties are, in significant part, mediated by its ability to modulate lipid raft dynamics in renal proximal tubule cells. By binding to DHP-I and inhibiting the internalization of these crucial membrane microdomains, this compound reduces the cellular burden of nephrotoxins and blocks key apoptotic signaling events. This mechanism is distinct from its role as a simple enzymatic inhibitor and positions this compound as a promising agent for mitigating acute kidney injury induced by a variety of pharmaceuticals.[19][20][21]

Future research should focus on:

  • Lipidomic Analysis: Detailed lipidomic studies could reveal the precise changes in lipid composition within rafts following this compound treatment.[22][23]

  • Broader Applications: Investigating whether this mechanism of action can be leveraged to protect against other forms of kidney injury that involve lipid raft-dependent processes.

  • Structural Biology: High-resolution structural studies of the this compound-DHP-I complex within a membrane environment could provide definitive insights into how this interaction alters lipid raft structure and function.

Understanding this intricate interplay at the membrane level opens new avenues for designing targeted therapies to prevent drug-induced renal toxicity.

References

Methodological & Application

Application Notes and Protocols: Utilizing Cilastatin to Mitigate Drug-Induced Nephrotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced nephrotoxicity is a significant cause of acute kidney injury (AKI) and a major limiting factor in the clinical use of numerous essential therapeutic agents, including antibiotics and chemotherapeutics.[1][2][3] Cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor, has emerged as a promising nephroprotective agent.[1][2][4] It is co-administered with the antibiotic imipenem to prevent its renal metabolism and potential nephrotoxicity.[2][4] Extensive research in animal models has demonstrated that this compound's protective effects extend to a variety of other nephrotoxic drugs, such as cisplatin, vancomycin, and cyclosporine.[1][5][6]

These application notes provide a comprehensive overview of the mechanisms of this compound's nephroprotective effects, summarize key quantitative data from animal studies, and offer detailed protocols for inducing and preventing drug-induced nephrotoxicity in preclinical settings.

Mechanisms of this compound's Nephroprotective Action

This compound employs a multi-faceted approach to protect the kidneys from drug-induced damage. Its mechanisms of action include:

  • Inhibition of Dehydropeptidase-I (DHP-I): Located on the brush border of proximal tubule cells, DHP-I can metabolize certain drugs into more toxic compounds. This compound's primary function is to inhibit this enzyme, thereby preventing the formation of harmful metabolites.[1][2][4]

  • Reduction of Oxidative Stress and Apoptosis: Many nephrotoxic drugs induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis. This compound has been shown to reduce ROS production and inhibit apoptotic pathways in renal cells.[1][2][7]

  • Anti-Inflammatory Effects: Drug-induced nephrotoxicity often involves an inflammatory response characterized by the release of pro-inflammatory cytokines. This compound can attenuate this response by reducing the levels of these inflammatory mediators.[8]

  • Inhibition of Renal Transporters: this compound can interfere with the uptake of nephrotoxic drugs into renal tubular cells by inhibiting organic anion transporters (OATs).[9][10] This reduces the intracellular concentration of the toxic agent.

  • Blockade of Megalin-Mediated Uptake: Megalin, an endocytic receptor in the proximal tubules, is responsible for the uptake of several drugs. This compound can compete with drugs like gentamicin, vancomycin, and cisplatin for binding to megalin, thus limiting their entry into renal cells.[11]

  • Modulation of P-glycoprotein (P-gp): this compound has been observed to attenuate the suppression of P-gp, a transporter involved in drug efflux, which may be a mechanism in preventing vancomycin-induced nephrotoxicity.[7]

Summary of Preclinical Efficacy of this compound

The following tables summarize the quantitative data from key animal studies demonstrating the nephroprotective effects of this compound against cisplatin- and vancomycin-induced kidney injury.

Table 1: Effect of this compound on Cisplatin-Induced Nephrotoxicity in Rats

ParameterControlCisplatinCisplatin + this compoundReference
Blood Urea Nitrogen (BUN) (mg/dL) 20.1 ± 1.5155.3 ± 12.865.2 ± 8.7[8]
Serum Creatinine (mg/dL) 0.5 ± 0.042.9 ± 0.31.1 ± 0.2[8]
Glomerular Filtration Rate (GFR) (mL/min) 1.2 ± 0.10.3 ± 0.050.8 ± 0.1[8]
Kidney Injury Molecule-1 (KIM-1) (relative expression) 1.0 ± 0.28.5 ± 1.13.2 ± 0.5[8]

Data are presented as mean ± standard error of the mean (SEM). The study used male Wistar rats. Cisplatin was administered as a single intraperitoneal (i.p.) injection (specific dose not provided in abstract). Nephrotoxicity was assessed 5 days after cisplatin administration.[8]

Table 2: Effect of this compound on Vancomycin-Induced Nephrotoxicity in Mice

ParameterControlVancomycin (600 mg/kg)Vancomycin (600 mg/kg) + this compound (300 mg/kg)Reference
Blood Urea Nitrogen (BUN) (mg/dL) Not ReportedElevatedSignificantly Decreased[7]
Serum Creatinine (mg/dL) Not ReportedElevatedSignificantly Decreased[7]
TUNEL-positive cells (apoptosis) LowSignificantly IncreasedSignificantly Decreased[7]
Bax/Bcl-2 ratio (pro-apoptotic marker) LowSignificantly IncreasedSignificantly Decreased[7]
Kidney Vancomycin Concentration N/AHighSignificantly Decreased[7]

The study used male C57BL/6J mice. Vancomycin was administered intraperitoneally (i.p.) for 7 days. This compound was also administered during this period.[7] "Elevated" and "Decreased" indicate the direction of change as reported in the study, which provided graphical but not tabular numerical data in the abstract.

Experimental Protocols

The following are detailed protocols for inducing nephrotoxicity with common drugs in rodent models and for testing the protective effects of this compound.

Protocol 1: Cisplatin-Induced Nephrotoxicity in Rats

This protocol is based on methodologies described in studies investigating cisplatin-induced kidney injury.[8][12][13]

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Standard housing conditions with a 12-hour light-dark cycle and free access to food and water.

2. Experimental Groups:

  • Group 1: Control: Receives vehicle (e.g., saline) only.

  • Group 2: Cisplatin: Receives a single dose of cisplatin.

  • Group 3: Cisplatin + this compound: Receives this compound prior to and/or concurrently with cisplatin.

  • Group 4: this compound Control: Receives this compound only.

3. Reagents and Dosing:

  • Cisplatin: Dissolve in sterile 0.9% saline to a final concentration of 1 mg/mL. Administer a single intraperitoneal (i.p.) injection of 7 mg/kg.[13]

  • This compound: Dissolve in sterile 0.9% saline. Administer via i.p. injection at a dose of 300 mg/kg. The timing of administration can vary, but a common approach is to give this compound 30-60 minutes before cisplatin administration.

4. Experimental Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • On day 0, administer this compound (or vehicle) to the respective groups.

  • 30-60 minutes later, administer cisplatin (or vehicle) to the respective groups.

  • Monitor animal weight and general health daily.

  • On day 5 post-cisplatin injection, collect blood samples via cardiac puncture or tail vein for measurement of BUN and serum creatinine.

  • Euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical assays (e.g., KIM-1, cytokine levels).

5. Assessment of Nephrotoxicity:

  • Biochemical Analysis: Measure BUN and serum creatinine levels.

  • Histopathology: Examine formalin-fixed, paraffin-embedded kidney sections stained with Hematoxylin and Eosin (H&E) for signs of tubular necrosis, cast formation, and inflammation.

  • Molecular Markers: Assess kidney injury markers such as KIM-1 through techniques like qPCR or Western blotting.

Protocol 2: Vancomycin-Induced Nephrotoxicity in Mice

This protocol is adapted from studies on vancomycin-induced kidney injury.[7][14][15]

1. Animal Model:

  • Species: Male C57BL/6J mice

  • Age: 10-12 weeks

2. Experimental Groups:

  • Group 1: Control: Receives vehicle (e.g., saline) only.

  • Group 2: Vancomycin: Receives daily injections of vancomycin.

  • Group 3: Vancomycin + this compound: Receives daily injections of both vancomycin and this compound.

3. Reagents and Dosing:

  • Vancomycin: Dissolve in sterile 0.9% saline. Administer via i.p. injection at a dose of 400-600 mg/kg daily for 7 days.[7]

  • This compound: Dissolve in sterile 0.9% saline. Administer via i.p. injection at a dose of 300 mg/kg daily for 7 days.

4. Experimental Procedure:

  • Acclimatize mice for at least one week.

  • Administer daily i.p. injections of vancomycin and this compound (or vehicle) to the respective groups for 7 consecutive days.

  • Monitor animal health and body weight daily.

  • On day 8, collect blood and kidney tissues as described in Protocol 1.

5. Assessment of Nephrotoxicity:

  • Biochemical Analysis: Measure BUN and serum creatinine.

  • Apoptosis Assays: Perform TUNEL staining on kidney sections to detect apoptotic cells.[7]

  • Protein Expression: Analyze the expression of apoptosis-related proteins like Bax and Bcl-2 via Western blotting.[7]

  • Drug Accumulation: Measure vancomycin concentration in kidney tissue homogenates using appropriate analytical methods (e.g., LC-MS/MS).

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in drug-induced nephrotoxicity and a general experimental workflow.

G cluster_drug Nephrotoxic Drug (e.g., Cisplatin, Vancomycin) cluster_cell Renal Proximal Tubule Cell cluster_this compound This compound Intervention Drug Nephrotoxic Drug Megalin Megalin/ OATs Drug->Megalin Uptake ROS ↑ Reactive Oxygen Species (ROS) Megalin->ROS Inflammation ↑ Inflammation (e.g., NF-κB, TNF-α) Megalin->Inflammation Apoptosis ↑ Apoptosis (Caspase Activation) ROS->Apoptosis Inflammation->Apoptosis Injury Cellular Injury & Necrosis Apoptosis->Injury This compound This compound This compound->Megalin Blocks This compound->ROS Inhibits This compound->Inflammation Inhibits This compound->Apoptosis Inhibits experimental_workflow cluster_analysis Endpoint Analysis start Animal Acclimatization (e.g., Rats/Mice) grouping Divide into Experimental Groups (Control, Drug, Drug+this compound) start->grouping treatment Administer this compound/Vehicle (e.g., 30-60 min prior) grouping->treatment induction Induce Nephrotoxicity (e.g., Cisplatin/Vancomycin Injection) treatment->induction monitoring Daily Monitoring (Weight, Clinical Signs) induction->monitoring endpoint Endpoint (e.g., Day 5-7) Sacrifice & Sample Collection monitoring->endpoint analysis Analysis of Samples endpoint->analysis biochem Biochemistry (BUN, Creatinine) histo Histopathology (H&E, TUNEL) molecular Molecular Assays (KIM-1, Cytokines)

References

Application Notes and Protocols for Administering Cilastatin in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Cilastatin in rodent models. The information compiled is based on established practices in peer-reviewed research to ensure reproducibility and accuracy in experimental design.

Introduction to this compound in Rodent Research

This compound is a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). In laboratory settings, it is frequently used to prevent the renal metabolism of carbapenem antibiotics, such as imipenem, thereby increasing their plasma half-life and therapeutic efficacy.[1] Beyond its role as a DHP-I inhibitor, recent studies have explored its potential nephroprotective effects in models of acute kidney injury. Administration of this compound in rodent studies is primarily achieved through intravenous or intraperitoneal injections.

Data Presentation: this compound Dosage and Administration in Rodent Studies

The following tables summarize quantitative data on this compound administration from various rodent studies. These tables are intended to provide a comparative overview of dosages and their experimental contexts.

Table 1: this compound Administration in Rat Studies

StrainAdministration RouteDosage (mg/kg)VehicleExperimental FocusReference
Sprague-DawleyIntravenous (IV)200Not SpecifiedPharmacokinetics of a new carbapenem[1][2]
WistarIntraperitoneal (IP)1500.9% SalineAttenuation of oxaliplatin-induced peripheral neurotoxicity

Table 2: this compound Administration in Mouse Studies

StrainAdministration RouteDosage (mg/kg)VehicleExperimental FocusReference
BALB/cIntraperitoneal (IP)0.5 g/70 kg/day to 4 g/70 kg/day Not SpecifiedImmunomodulatory effects of imipenem/cilastatin[3]
Wild-typeIntraperitoneal (IP)200Not SpecifiedAmelioration of rhabdomyolysis-induced acute kidney injury

Experimental Protocols

The following are generalized protocols for the preparation and administration of this compound in rats and mice. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Preparation of this compound for Injection

This compound is typically supplied as a powder. It is important to prepare a fresh solution for each experiment as its stability in solution can vary.[4][5][6][7]

Materials:

  • This compound sodium powder

  • Sterile 0.9% saline solution (or other appropriate vehicle)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound: Determine the total amount of this compound needed based on the number of animals, their average weight, and the desired dosage.

  • Reconstitution:

    • Aseptically weigh the calculated amount of this compound powder.

    • In a sterile vial, add a small volume of sterile 0.9% saline to the powder.

    • Vortex gently until the powder is completely dissolved.

    • Add the remaining volume of saline to achieve the final desired concentration.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility, especially for intravenous administration.

  • Storage: Use the prepared solution immediately. If short-term storage is necessary, consult stability data for the specific vehicle and storage conditions.[4][5][6][7]

Intraperitoneal (IP) Injection Protocol

Intraperitoneal injection is a common method for systemic administration in rodents.

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 25-27G for mice, 23-25G for rats)[8][9]

  • Animal scale

  • 70% ethanol or other disinfectant swabs

Procedure:

  • Animal Handling and Restraint:

    • Weigh the animal to accurately calculate the injection volume.

    • Properly restrain the animal to expose the abdomen. For rats, this may involve a two-person technique or wrapping in a towel.[8][9] For mice, manual restraint is typically sufficient.

  • Injection Site:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum (predominantly on the left in rats) and urinary bladder.[8][9][10][11]

    • Cleanse the injection site with a disinfectant swab.

  • Injection:

    • Insert the needle at a 30-45 degree angle with the bevel facing up.[8][9][11]

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle.[10][11]

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 ml/kg.[8][9]

    • Withdraw the needle smoothly.

  • Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Intravenous (IV) Injection Protocol (Tail Vein)

Intravenous injection allows for rapid and direct systemic delivery. The lateral tail veins are the most common sites for IV injections in rodents.

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 27-30G)

  • A warming device (e.g., heat lamp or warm water bath)

  • A rodent restrainer

  • 70% ethanol or other disinfectant swabs

Procedure:

  • Animal Preparation:

    • Weigh the animal for accurate dose calculation.

    • Place the animal in a suitable restrainer to secure it and provide access to the tail.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and easier to access.

  • Vein Identification and Preparation:

    • Identify one of the lateral tail veins.

    • Wipe the tail with a disinfectant swab.

  • Injection:

    • With the bevel of the needle facing up, carefully insert the needle into the vein at a shallow angle.

    • A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

    • The maximum recommended bolus injection volume is typically 1 ml/kg.[12]

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in research.

Cilastatin_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule Carbapenem_Blood Carbapenem (in bloodstream) Carbapenem_Tubule Carbapenem (in renal tubule) Carbapenem_Blood->Carbapenem_Tubule Filtration DHP1 Dehydropeptidase-I (DHP-I) (on brush border) Carbapenem_Tubule->DHP1 Inactive_Metabolites Inactive Metabolites DHP1->Inactive_Metabolites Metabolism This compound This compound This compound->DHP1 Inhibits

Caption: Mechanism of action of this compound in the kidney.

Experimental_Workflow Start Start: Experimental Design Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Group_Allocation Random Group Allocation Animal_Acclimation->Group_Allocation Cilastatin_Prep This compound Solution Preparation Group_Allocation->Cilastatin_Prep Administration This compound Administration (IV or IP) Group_Allocation->Administration Cilastatin_Prep->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data_Collection Data and Sample Collection Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: A typical experimental workflow for a rodent study involving this compound.

Dose_Response_Logic cluster_groups Experimental Groups Rodent_Population Study Population (e.g., BALB/c mice) Group_Control Group 1: Vehicle Control Rodent_Population->Group_Control Group_Low Group 2: Low Dose this compound Rodent_Population->Group_Low Group_Mid Group 3: Medium Dose this compound Rodent_Population->Group_Mid Group_High Group 4: High Dose this compound Rodent_Population->Group_High Outcome_Measurement Measure Outcome (e.g., Plasma concentration of co-administered drug) Group_Control->Outcome_Measurement Group_Low->Outcome_Measurement Group_Mid->Outcome_Measurement Group_High->Outcome_Measurement

References

Application Notes and Protocols for Measuring Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydropeptidase-I (DHP-I), also known as renal dipeptidase or membrane dipeptidase (MDP), is a zinc-dependent metalloenzyme located on the brush border of renal proximal tubular cells.[1][2] This enzyme is responsible for the hydrolysis of a variety of dipeptides and plays a crucial role in the metabolism of carbapenem antibiotics, such as Imipenem.[1][2] The degradation of these antibiotics in the kidney leads to lower urinary tract concentrations and the formation of potentially nephrotoxic metabolites. Cilastatin is a potent and specific competitive inhibitor of DHP-I.[1] It is co-administered with Imipenem to prevent its renal metabolism, thereby increasing its antibacterial efficacy and reducing the risk of kidney injury.[3][4] These application notes provide detailed protocols for in vitro biochemical assays to measure the inhibition of DHP-I by this compound.

Principle of the Assay

The biochemical assay for DHP-I inhibition by this compound is based on a spectrophotometric method. The activity of DHP-I is determined by monitoring the hydrolysis of a carbapenem substrate, such as Imipenem. The cleavage of the β-lactam ring of Imipenem by DHP-I leads to a decrease in absorbance at a specific wavelength, typically 298 nm. By measuring the rate of this absorbance decrease in the presence and absence of varying concentrations of this compound, the inhibitory activity can be quantified, and key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.[1]

Quantitative Data Summary

The inhibitory potency of this compound against Dehydropeptidase-I can be expressed in terms of the inhibition constant (Ki). The following table summarizes the reported Ki values for this compound with different carbapenem substrates.

SubstrateKi (μM) for this compoundSource Organism of DHP-IReference
Imipenem0.07 ± 0.02Human[1]
Meropenem0.21 ± 0.04Human[1]
DA-11310.35 ± 0.01Human[1]

Note: IC50 values are dependent on experimental conditions, particularly the substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[5][6]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for DHP-I Inhibition using Imipenem

This protocol describes a continuous spectrophotometric assay to determine the inhibitory effect of this compound on DHP-I using Imipenem as the substrate.

Materials and Reagents:

  • Purified Dehydropeptidase-I (DHP-I) from a relevant species (e.g., human, porcine, or rabbit kidney)

  • Imipenem

  • This compound sodium salt[7]

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 298 nm and maintaining a constant temperature

Reagent Preparation:

  • Assay Buffer (50 mM MOPS, pH 7.1):

    • Dissolve 10.46 g of MOPS in approximately 900 mL of ultrapure water.

    • Adjust the pH to 7.1 at 37°C with 1 M NaOH.

    • Bring the final volume to 1 L with ultrapure water.

    • Store at 4°C.

  • DHP-I Enzyme Solution:

    • Reconstitute lyophilized purified DHP-I in cold assay buffer to a stock concentration of 1 mg/mL.

    • Further dilute the enzyme stock solution with assay buffer to a working concentration that provides a linear rate of substrate hydrolysis under the assay conditions (e.g., a final concentration of approximately 1 µg per 250 µL reaction).[1] The optimal concentration should be determined empirically.

    • Keep the enzyme solution on ice at all times.

  • Imipenem Substrate Solution:

    • Prepare a stock solution of Imipenem in the assay buffer. The final concentration in the assay should be varied over a range, for example, 1.25 to 3.3 mM.[1]

    • Prepare fresh on the day of the experiment and protect from light.

  • This compound Inhibitor Solutions:

    • Prepare a high-concentration stock solution of this compound sodium salt in ultrapure water or DMSO (e.g., 10 mM).[7]

    • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of working concentrations. The final concentrations in the assay should bracket the expected IC50 value.

Assay Procedure:

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to read absorbance at 298 nm.

    • Equilibrate the temperature to 37°C.[1]

  • Prepare the Reaction Mixtures:

    • In a UV-transparent microplate or cuvettes, prepare the following reaction mixtures (example for a 250 µL final volume):

      • Control (No Inhibitor):

        • Assay Buffer

        • Imipenem solution

        • Vehicle (the same solvent used for this compound, e.g., water or DMSO)

      • Inhibitor Wells:

        • Assay Buffer

        • Imipenem solution

        • This compound solution (at various concentrations)

      • Blank (No Enzyme):

        • Assay Buffer

        • Imipenem solution

        • Highest concentration of this compound or vehicle

  • Pre-incubation:

    • Pre-incubate the plate/cuvettes containing the buffer, substrate, and inhibitor (or vehicle) at 37°C for 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the DHP-I enzyme solution to each well (except the blank).

    • Mix gently but thoroughly.

  • Kinetic Measurement:

    • Immediately start monitoring the decrease in absorbance at 298 nm over a period of time (e.g., 2.5 to 10 minutes).[1]

    • Ensure that the initial reaction rates are linear.

Data Analysis:

  • Calculate the Rate of Reaction:

    • Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition:

    • The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100 where:

      • Rate_control is the reaction rate in the absence of the inhibitor.

      • Rate_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).

    • The IC50 is the concentration of this compound that produces 50% inhibition of DHP-I activity.[8]

Visualizations

Signaling Pathways and Experimental Workflows

DHP_I_Inhibition_Mechanism cluster_0 Renal Proximal Tubule Cell cluster_1 Inhibition by this compound Imipenem Imipenem DHP_I Dehydropeptidase-I (DHP-I) Imipenem->DHP_I Hydrolysis DHP_I_Inhibited DHP-I (Inhibited) Imipenem->DHP_I_Inhibited Hydrolysis Blocked Inactive_Metabolites Inactive Metabolites DHP_I->Inactive_Metabolites This compound This compound This compound->DHP_I Competitive Inhibition

Caption: Mechanism of DHP-I inhibition by this compound.

DHP_I_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and This compound Solutions Spectro_Setup Set Spectrophotometer to 298 nm and 37°C Reaction_Mix Prepare Reaction Mixtures (Buffer, Substrate, this compound) Spectro_Setup->Reaction_Mix Pre_Incubate Pre-incubate at 37°C for 5 minutes Reaction_Mix->Pre_Incubate Initiate Initiate Reaction with DHP-I Enzyme Pre_Incubate->Initiate Measure Measure Absorbance Decrease over Time Initiate->Measure Calc_Rate Calculate Initial Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calc_Inhibition->Determine_IC50

Caption: Experimental workflow for the DHP-I inhibition assay.

References

Application Notes and Protocols for the Quantification of Cilastatin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a dehydropeptidase-I inhibitor that is co-administered with the antibiotic imipenem to prevent its renal metabolism. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of this compound in biological fluids, such as plasma and urine. The most common technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with various detectors.

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation, identification, and quantification of this compound. RP-HPLC methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic modifier. Detection can be achieved using UV-Vis or fluorescence detectors. Post-column derivatization can be employed to enhance the fluorescence of this compound, thereby increasing the sensitivity of the method.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less commonly detailed in the provided search results for this compound specifically, LC-MS/MS is a powerful technique for bioanalysis due to its high sensitivity and selectivity. This method would involve chromatographic separation followed by mass spectrometric detection, which can provide structural confirmation and lower detection limits.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods for this compound quantification.

Table 1: HPLC Method Performance in Human Plasma

ParameterReported Value(s)Reference(s)
Linearity Range0.75 - 75.0 µg/mL[1]
Limit of Detection (LOD)0.75 µg/mL[1]
Limit of Quantification (LOQ)0.75 µg/mL[1]
Intra-day Precision (%CV)4.2 ± 2.4%[1]
Inter-day Precision (%CV)< 10%[1]
Recovery99% (from serum)[2]

Table 2: HPLC Method Performance in Human Urine

ParameterReported Value(s)Reference(s)
Linearity Range2.5 - 200.0 µg/mL[1]
Limit of Detection (LOD)2.5 µg/mL[1]
Limit of Quantification (LOQ)2.5 µg/mL[1]
Intra-day Precision (%CV)3.1 ± 1.7%[1]
Inter-day Precision (%CV)< 11%[1]
RecoveryNot Specified

Table 3: RP-HPLC Method for Simultaneous Estimation with Imipenem and Relebactum (in API)

ParameterReported Value(s) for this compoundReference(s)
Linearity Range20 - 120 µg/mL
Limit of Detection (LOD)0.01 µg/mL[3]
Limit of Quantification (LOQ)0.03 µg/mL[3]
Precision (%RSD)< 1%[3]
Accuracy (% Assay)98.37%

Experimental Protocols

Protocol 1: HPLC Determination of this compound in Human Plasma and Urine

This protocol is based on a method involving solid-phase extraction followed by reversed-phase HPLC with post-column derivatization and fluorescence detection.[1]

1. Sample Preparation (Solid-Phase Extraction)

SamplePrep_SPE start Start: Human Plasma or Urine Sample extraction Purification on C18 Extraction Cartridge start->extraction elution Elute this compound extraction->elution end Final Extract for HPLC Analysis elution->end

Caption: Solid-Phase Extraction Workflow for this compound.

  • Step 1: Condition a C18 solid-phase extraction (SPE) cartridge.

  • Step 2: Load the plasma or urine sample onto the conditioned cartridge.

  • Step 3: Wash the cartridge to remove interfering substances.

  • Step 4: Elute this compound from the cartridge with a suitable solvent.

  • Step 5: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., phosphate buffer and acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Detection: Fluorescence detection following post-column derivatization.

3. Post-Column Derivatization

  • The column effluent is mixed with a derivatizing agent to enhance the fluorescence of this compound before it enters the fluorescence detector.

Protocol 2: General RP-HPLC for Simultaneous Estimation of Imipenem and this compound

This protocol is a general guide based on methods for pharmaceutical dosage forms which can be adapted for biological samples after appropriate sample cleanup.[4]

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for preparing plasma and serum samples.[5]

SamplePrep_PP start Start: Plasma/Serum Sample add_solvent Add Precipitating Agent (e.g., Methanol, Acetonitrile) start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Precipitated Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end Supernatant for HPLC Analysis collect_supernatant->end

Caption: Protein Precipitation Workflow.

  • Step 1: To a known volume of plasma or serum, add a precipitating agent such as methanol or acetonitrile.

  • Step 2: Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Step 3: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Step 4: Carefully collect the supernatant, which contains the analyte of interest.

  • Step 5: The supernatant can be directly injected into the HPLC system or subjected to further cleanup if necessary.

2. Chromatographic Conditions

  • Instrument: RP-HPLC system with UV detection.

  • Column: X-Terra C18 (4.6 x 250 mm, 5 µm) or Hypersil BDS C18 (250mm × 4.6mm, 5µm).[4]

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.03M dipotassium hydrogen phosphate, pH 3.2) and acetonitrile in a specific ratio (e.g., 50:50).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 238 nm or 265 nm.[4]

  • Column Temperature: Ambient or controlled at 30°C.

Method Validation

All analytical methods for the quantification of this compound in biological samples must be validated according to international guidelines (e.g., ICH guidelines) to ensure their reliability.[4] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

Conclusion

The described HPLC and RP-HPLC methods provide reliable and reproducible approaches for the quantification of this compound in biological samples. The choice of method and sample preparation technique will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. Proper method validation is essential to ensure the quality and integrity of the generated data.

References

Application of Cilastatin in the Study of Renal Organic Anion Transporters

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor clinically co-administered with the carbapenem antibiotic imipenem to prevent its renal degradation.[1][2][3] Beyond its role as a DHP-I inhibitor, this compound has been identified as a substrate and inhibitor of renal organic anion transporters (OATs), particularly OAT1 and OAT3.[1][2][4][5] These transporters, located on the basolateral membrane of renal proximal tubule cells, are crucial for the secretion and elimination of a wide range of endogenous and exogenous substances, including many drugs.[1][6] The interaction of this compound with OATs presents a valuable tool for studying the role of these transporters in drug-induced nephrotoxicity and for exploring potential nephroprotective strategies. This document provides detailed application notes and protocols for utilizing this compound in the investigation of renal OATs.

Mechanism of Action

This compound's primary mechanism in the context of OAT research is the competitive inhibition of substrate transport. By occupying the binding sites of OAT1 and OAT3, this compound can reduce the intracellular accumulation of other OAT substrates, such as nephrotoxic drugs.[1][2][7] This has been demonstrated to alleviate the cytotoxicity associated with high intracellular concentrations of certain therapeutic agents, thereby providing a nephroprotective effect.[1][2][7] Studies have shown that this compound can protect against the nephrotoxicity induced by drugs like imipenem and the acyl glucuronide metabolite of diclofenac by inhibiting their OAT-mediated uptake into renal proximal tubule cells.[1][7]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effect of this compound on renal organic anion transporters.

Table 1: In Vitro Inhibition of OAT-Mediated Transport by this compound

TransporterSubstrateThis compound IC50Cell SystemReference
hOAT1ImipenemComparable to clinical concentrationshOAT1-HEK293[1][2]
hOAT3ImipenemComparable to clinical concentrationshOAT3-HEK293[1][2]

Note: The referenced studies state that the IC50 values are comparable to the maximum clinical plasma concentrations of this compound, which are documented as 88 μg/mL.[1]

Table 2: Effect of this compound on Imipenem-Induced Cytotoxicity in OAT-Expressing Cells

Cell LineTreatmentCell Viability (%)Reference
hOAT1-HEK293Imipenem (1 mmol/L)47.5%[1]
hOAT1-HEK293Imipenem (1 mmol/L) + this compound74.6%[1]
hOAT3-HEK293Imipenem (1 mmol/L)27.2%[1]
hOAT3-HEK293Imipenem (1 mmol/L) + this compound66.3%[1]
Mock-HEK293Imipenem (1 mmol/L)85.8%[1]

Experimental Protocols

Protocol 1: In Vitro OAT Substrate Uptake Assay

This protocol is designed to determine if a test compound is a substrate of a specific OAT and to assess the inhibitory effect of this compound on this transport.

Materials:

  • HEK293 cells stably transfected with the OAT of interest (e.g., hOAT1 or hOAT3) and mock-transfected HEK293 cells (control).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test substrate (e.g., p-aminohippuric acid (PAH) for OAT1, estrone-3-sulfate (ES) for OAT3, or a labeled version of the drug of interest).

  • This compound solution.

  • Probenecid solution (a known OAT inhibitor, as a positive control).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS)).

  • Lysis buffer.

  • Scintillation counter or appropriate detection system for the labeled substrate.

Procedure:

  • Cell Culture: Seed the transfected and mock cells in 24-well plates and grow to confluence.

  • Preparation: On the day of the experiment, wash the cells with pre-warmed uptake buffer.

  • Inhibition Assay:

    • Pre-incubate the cells with varying concentrations of this compound or probenecid in uptake buffer for 10-15 minutes at 37°C.

    • For control wells, add uptake buffer without any inhibitor.

  • Uptake Initiation: Add the uptake buffer containing the labeled substrate (and the respective inhibitor) to each well to start the uptake reaction.

  • Uptake Termination: After a specified time (e.g., 5-10 minutes), stop the uptake by aspirating the solution and washing the cells rapidly with ice-cold uptake buffer.

  • Cell Lysis and Measurement: Lyse the cells with lysis buffer and measure the amount of substrate taken up by the cells using a scintillation counter or other appropriate detection method.

  • Data Analysis: Subtract the uptake in mock cells from the uptake in OAT-expressing cells to determine the transporter-specific uptake. Calculate the percentage of inhibition by this compound at each concentration and determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol assesses the ability of this compound to protect against the cytotoxicity induced by a nephrotoxic OAT substrate.

Materials:

  • OAT-expressing cells and mock cells.

  • Cell culture medium.

  • Nephrotoxic test compound (e.g., imipenem).

  • This compound solution.

  • Cell viability assay kit (e.g., MTT, CCK-8).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach and grow for 24 hours.

  • Treatment:

    • Expose the cells to the nephrotoxic compound at various concentrations, with and without co-incubation with this compound (a typical concentration for this compound is 200 µmol/L).[8]

    • Include wells with untreated cells as a control for 100% viability and wells with medium only as a blank.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).[8]

  • Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Compare the viability of cells treated with the nephrotoxic compound alone to those co-treated with this compound.

Protocol 3: In Vivo Nephrotoxicity Study in Rabbits

This protocol evaluates the nephroprotective effect of this compound against a nephrotoxic agent in an animal model.

Materials:

  • Male rabbits.

  • Nephrotoxic agent (e.g., imipenem).

  • This compound solution.

  • Saline solution (vehicle).

  • Metabolic cages for urine collection.

  • Equipment for blood collection and processing.

  • Kits for measuring biochemical markers of kidney function (e.g., BUN, creatinine).

  • Materials for histopathological analysis (formalin, paraffin, staining reagents).

Procedure:

  • Animal Acclimatization: Acclimate the rabbits to the laboratory conditions.

  • Grouping: Divide the animals into experimental groups (e.g., vehicle control, nephrotoxic agent alone, nephrotoxic agent + this compound).

  • Dosing: Administer the nephrotoxic agent (e.g., imipenem at 200 mg/kg) with or without this compound (e.g., 200 mg/kg) intravenously.[9]

  • Sample Collection:

    • Collect blood samples at various time points to assess kidney function markers.

    • House the rabbits in metabolic cages to collect urine for analysis.

  • Biochemical Analysis: Measure the levels of blood urea nitrogen (BUN) and creatinine in the plasma or serum.

  • Histopathology: After a defined period (e.g., 48 hours), euthanize the animals and collect the kidneys.[8] Fix the kidneys in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) or periodic acid-Schiff (PAS) for microscopic examination of renal injury.[8][9]

  • Data Analysis: Compare the biochemical markers and the severity of renal tissue damage between the different experimental groups.

Visualizations

G cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell This compound This compound OAT OAT1/3 This compound->OAT Inhibits Nephrotoxin Nephrotoxic Drug (e.g., Imipenem) Nephrotoxin->OAT Transport Accumulation Intracellular Accumulation OAT->Accumulation Toxicity Cellular Toxicity Accumulation->Toxicity

Caption: this compound's mechanism of OAT inhibition.

G start Start culture Culture OAT-expressing and Mock cells start->culture prepare Prepare cells and experimental solutions culture->prepare preincubate Pre-incubate with This compound/Vehicle prepare->preincubate add_substrate Add labeled substrate preincubate->add_substrate incubate Incubate for a defined time add_substrate->incubate stop_wash Stop uptake and wash cells incubate->stop_wash lyse Lyse cells stop_wash->lyse measure Measure substrate uptake lyse->measure analyze Analyze data and determine inhibition measure->analyze end End analyze->end

Caption: Workflow for an in vitro OAT inhibition assay.

References

Application Notes and Protocols: The Use of Cilastatin in Primary Renal Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cilastatin in primary renal cell culture experiments. This compound, a renal dehydropeptidase I (DHP-I) inhibitor, has demonstrated significant nephroprotective effects in preclinical studies, making it a valuable tool for investigating mechanisms of drug-induced kidney injury and developing protective strategies.

Introduction to this compound's Role in Renal Cell Protection

This compound is primarily known for its clinical use in combination with the antibiotic imipenem, where it prevents the renal metabolism of imipenem by inhibiting DHP-I located on the brush border of proximal tubule epithelial cells.[1][2][3] Beyond this, research has unveiled a broader nephroprotective role for this compound against a variety of insults. Its mechanisms of action in renal cells are multifaceted and include:

  • Inhibition of Dehydropeptidase I (DHP-I): By blocking DHP-I, this compound prevents the hydrolysis of certain drugs, which can lead to the formation of nephrotoxic metabolites.[1][2]

  • Modulation of Organic Anion Transporters (OATs): this compound can inhibit OATs, which are responsible for the uptake of various drugs and toxins into renal proximal tubule cells.[4][5][6][7][8] This reduces the intracellular accumulation of nephrotoxic agents.

  • Anti-apoptotic Effects: this compound has been shown to attenuate apoptosis in renal tubular cells induced by agents like cisplatin and gentamicin by reducing caspase activation and mitochondrial injury.[9][10][11]

  • Anti-inflammatory and Anti-oxidative Properties: The protective effects of this compound also stem from its ability to reduce inflammation and oxidative stress in renal cells.[1][2][8][12]

  • Interference with Megalin-Mediated Endocytosis: this compound can interfere with lipid raft cycling, leading to a decreased expression of megalin, a receptor involved in the uptake of drugs like gentamicin.[13][14]

These properties make this compound a subject of interest in studies of acute kidney injury (AKI) induced by various nephrotoxic compounds.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro studies investigating the effects of this compound on primary renal cells.

Table 1: Effective Concentrations of this compound and Nephrotoxic Agents in Primary Renal Cell Cultures

Nephrotoxic AgentCell TypeThis compound ConcentrationNephrotoxin ConcentrationObserved Effect of this compoundReference(s)
CisplatinPrimary cultures of proximal tubular cells200 µg/mL1-30 µMReduced cell death, apoptosis, and mitochondrial injury.[9]
CisplatinPrimary cultures of proximal tubular cells (PTCs)Not specified1, 10, and 30 µMReduced cisplatin-induced changes.[15]
ImipenemRabbit primary proximal tubule cellsNot specifiedNot specifiedDecreased nephrocyte toxicity by inhibiting intracellular accumulation.[4][8]
Cyclosporin APrimary cultures of pig kidney proximal tubule epithelial cells (PTECs)Not specifiedNot specifiedPrevented reduction of cell membrane fluidity and inhibited transport.[16]
GentamicinPorcine renal proximal tubular epithelial cells (RPTECs)200 µg/mL10, 20, and 30 mg/mLPrevented apoptosis and reduced accumulation of the antibiotic.[17]
VancomycinRenal proximal tubular epithelial cells (RPTECs)200 µg/mL0.6, 3, and 6 mg/mLPrevented apoptotic events and diminished antiproliferative effects.[10][18]

Table 2: IC50 Values for this compound Inhibition of Imipenem Transport

TransporterIC50 ValueCell SystemReference(s)
hOAT1Comparable to clinical concentrationhOAT1-overexpressing cells[4][5][8]
hOAT3Comparable to clinical concentrationhOAT3-overexpressing cells[4][5][8]

Experimental Protocols

Protocol for Primary Renal Proximal Tubule Epithelial Cell (RPTEC) Culture

This protocol provides a general method for establishing primary cultures of RPTECs from renal tissue, which can then be used for experiments with this compound.

Materials:

  • Fresh renal cortical tissue (e.g., from porcine or rabbit kidneys)

  • Sterile Dulbecco's Modified Eagle Medium (DMEM)

  • Collagenase type IV, Hyaluronidase type V, DNase I

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • 0.25% Trypsin-EDTA

  • Cell strainers (100 µm, 70 µm, 40 µm)

  • Collagen-coated culture flasks or plates

Procedure:

  • Tissue Preparation: Under sterile conditions, dissect the renal cortex from the kidney and mince it into small pieces (approximately 1 mm³).[19]

  • Enzymatic Digestion: Incubate the minced tissue in DMEM containing collagenase, hyaluronidase, and DNase I for a specified time (e.g., 16-20 hours at room temperature with gentle shaking) to dissociate the cells.[20]

  • Cell Filtration and Washing: Pass the digested tissue suspension through a series of cell strainers (100 µm, 70 µm, and 40 µm) to obtain a single-cell suspension.[19] Wash the cells twice with sterile PBS by centrifugation.

  • Cell Seeding: Resuspend the cell pellet in complete growth medium (DMEM supplemented with FBS and antibiotics) and seed the cells onto collagen-coated culture flasks or plates.

  • Cell Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[21] Change the medium 24 hours after seeding and every 48 hours thereafter.[19]

  • Subculture: When the cells reach approximately 80% confluency, they can be subcultured using 0.25% Trypsin-EDTA to detach the cells.[19][21]

Protocol for Assessing the Protective Effect of this compound Against Cisplatin-Induced Nephrotoxicity in RPTECs

This protocol details an experiment to evaluate this compound's ability to protect primary renal cells from cisplatin-induced injury.

Materials:

  • Primary RPTEC culture (as prepared in Protocol 3.1)

  • Cisplatin solution

  • This compound solution

  • Cell culture medium

  • MTT assay kit for cell viability

  • TUNEL assay kit for apoptosis detection

  • Microplate reader

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the primary RPTECs in a 96-well plate for viability assays and on chamber slides for apoptosis assays at an appropriate density. Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Control Group: Treat cells with fresh culture medium only.

    • Cisplatin Group: Treat cells with varying concentrations of cisplatin (e.g., 1, 10, 30 µM).[9][15]

    • This compound + Cisplatin Group: Pre-treat cells with this compound (e.g., 200 µg/mL) for a specified duration (e.g., 1 hour) before adding the same concentrations of cisplatin.[9]

    • This compound Only Group: Treat cells with this compound alone to assess its effect on cell viability.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Assessment (MTT Assay):

    • Following the manufacturer's instructions, add MTT reagent to each well and incubate.

    • Add the solubilization solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

  • Apoptosis Assessment (TUNEL Assay):

    • Fix and permeabilize the cells on the chamber slides according to the kit's protocol.

    • Perform the TUNEL staining to detect DNA fragmentation.

    • Visualize the cells under a fluorescence microscope and quantify the percentage of apoptotic cells.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in renal cell experiments.

G Experimental Workflow for Assessing this compound's Protective Effects cluster_prep Cell Culture Preparation cluster_treatment Experimental Treatment cluster_analysis Analysis prep1 Isolate Primary Renal Cells prep2 Culture and Expand Cells prep1->prep2 treat1 Seed Cells in Multi-well Plates prep2->treat1 treat2 Pre-treat with this compound treat1->treat2 treat3 Treat with Nephrotoxic Agent treat2->treat3 analysis1 Assess Cell Viability (e.g., MTT) treat3->analysis1 analysis2 Measure Apoptosis (e.g., TUNEL) treat3->analysis2 analysis3 Analyze Biomarkers treat3->analysis3 G This compound's Mechanisms of Nephroprotection cluster_mechanisms Protective Mechanisms cluster_outcomes Cellular Outcomes This compound This compound mech1 Inhibits Dehydropeptidase I This compound->mech1 mech2 Inhibits Organic Anion Transporters This compound->mech2 mech3 Reduces Apoptosis This compound->mech3 mech4 Decreases Oxidative Stress This compound->mech4 mech5 Reduces Inflammation This compound->mech5 outcome1 Reduced Intracellular Toxin Accumulation mech1->outcome1 mech2->outcome1 outcome2 Increased Cell Viability mech3->outcome2 outcome3 Preserved Mitochondrial Function mech3->outcome3 mech4->outcome2 mech5->outcome2 G Signaling Pathway of Drug-Induced Injury and this compound Intervention Nephrotoxic_Agent Nephrotoxic Agent (e.g., Cisplatin) OATs Organic Anion Transporters (OATs) Nephrotoxic_Agent->OATs uptake DHP1 Dehydropeptidase I (DHP-I) Nephrotoxic_Agent->DHP1 metabolism This compound This compound This compound->OATs This compound->DHP1 Caspase_Activation Caspase Activation This compound->Caspase_Activation Intracellular_Accumulation Intracellular Accumulation OATs->Intracellular_Accumulation DHP1->Intracellular_Accumulation Mitochondrial_Damage Mitochondrial Damage Intracellular_Accumulation->Mitochondrial_Damage ROS_Production ROS Production Mitochondrial_Damage->ROS_Production ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cilastatin Dosage for Nephroprotection in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on optimizing Cilastatin dosage for nephroprotection in rats.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's nephroprotective effect?

A1: this compound's primary mechanism is the inhibition of dehydropeptidase-I (DHP-I), an enzyme located on the brush border of renal proximal tubular cells.[1][2][3] By inhibiting DHP-I, this compound prevents the renal metabolism of certain drugs, such as imipenem, increasing their urinary concentration and therapeutic efficacy.[4][5] Additionally, this compound has demonstrated nephroprotective effects against various nephrotoxic agents, including cisplatin, gentamicin, and vancomycin.[6][7][8] Its protective effects are attributed to several pathways, including the reduction of reactive oxygen species (ROS) production, decreased apoptosis, and attenuation of inflammation.[3][6][8] Some studies also suggest that this compound may interact with renal organic anion transporters (OATs), which could contribute to its protective effects against drug-induced nephrotoxicity.[9][10]

Q2: What are the typical dosage ranges of this compound used for nephroprotection in rats?

A2: The effective dosage of this compound in rats can vary depending on the nephrotoxic agent being studied and the experimental design. Based on published studies, dosages can range from 30 mg/kg/day to as high as 200 mg/kg. For instance, in studies investigating the combination of imipenem and this compound, dosages of 30, 50, and 80 mg/kg/day have been used.[11][12][13] In a sepsis-induced acute kidney injury model, a dose of 150 mg/kg of this compound was administered immediately and 24 hours after the induction of sepsis.[14][15] When studying its protective effect against gentamicin-induced nephrotoxicity, a daily dose of 150 mg/kg of this compound was used for 8 consecutive days.[7] It is crucial to perform dose-response studies to determine the optimal this compound dosage for a specific experimental model.[4]

Q3: Can this compound interfere with the therapeutic efficacy of the co-administered drug?

A3: this compound has been shown to not compromise the anticancer efficiency of cisplatin in rats.[16] Similarly, it does not alter the bactericidal efficiency of gentamicin.[7] The primary function of this compound when co-administered with imipenem is to prevent the renal metabolism of imipenem, thereby increasing its antibiotic efficacy in the urinary tract.[4] However, it is always recommended to assess the potential for interactions in your specific experimental setup.

Q4: What are the common biochemical markers to assess this compound's nephroprotective effect?

A4: Common biochemical markers to evaluate kidney function and injury in rats include serum creatinine, blood urea nitrogen (BUN), and glomerular filtration rate (GFR).[7][14][15][16] Urinary markers such as proteinuria and kidney injury molecule-1 (KIM-1) are also valuable indicators of renal damage.[7][17] A significant decrease in the levels of these markers in the this compound-treated group compared to the group receiving the nephrotoxic agent alone would indicate a nephroprotective effect.

Troubleshooting Guides

Issue 1: No significant nephroprotective effect of this compound is observed.

Possible Cause Troubleshooting Step
Inadequate this compound Dosage The dose of this compound may be too low to exert a protective effect. Review the literature for effective dose ranges in similar models.[7][11][12][13][14][15] Consider performing a dose-response study to determine the optimal dosage for your specific experimental conditions.
Timing of Administration The timing of this compound administration relative to the nephrotoxic agent is critical. Administering this compound before or concurrently with the nephrotoxic agent is generally more effective. The specific timing will depend on the pharmacokinetics of both substances.[4]
Route of Administration Ensure the route of administration (e.g., intravenous, intraperitoneal) is appropriate for achieving adequate bioavailability and concentration in the kidneys.[11][12][13]
Severity of Renal Injury The induced nephrotoxicity might be too severe for this compound to confer a significant protective effect at the tested dose. Consider reducing the dose of the nephrotoxic agent to a level where a protective effect can be more readily observed.
Animal Model Variability Different rat strains (e.g., Wistar, Sprague-Dawley) may exhibit varying sensitivities to nephrotoxic agents and responses to this compound.[1][11] Ensure consistency in the strain, age, and weight of the animals used.

Issue 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent Drug Preparation and Administration Ensure that drug solutions are prepared fresh and administered accurately based on the animal's body weight. Use calibrated equipment for all measurements and injections.
Animal Handling and Stress Improper handling can induce stress in animals, which may affect physiological parameters and experimental outcomes. Ensure all personnel are trained in proper animal handling techniques.
Environmental Factors Variations in housing conditions, such as temperature, humidity, and light-dark cycles, can impact experimental results. Maintain a stable and controlled environment for all animals.
Underlying Health Issues in Animals Subclinical infections or other health problems can affect an animal's response to treatment. Ensure all animals are healthy and properly acclimatized before starting the experiment.
Anesthesia-related complications Inappropriate anesthesia dosage or administration can lead to adverse events like hypotension, bradycardia, or even death, confounding the results.[18] Closely monitor vital signs during anesthesia and ensure the use of appropriate and well-maintained equipment.[18]

Experimental Protocols

Protocol 1: Evaluation of this compound's Nephroprotection Against Cisplatin-Induced Kidney Injury in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Experimental Groups:

    • Control Group: Vehicle (e.g., saline) administration.

    • Cisplatin Group: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 7 mg/kg).

    • Cisplatin + this compound Group: I.p. administration of this compound (e.g., 100 mg/kg) 30 minutes before the cisplatin injection.

    • This compound Group: I.p. administration of this compound alone.

  • Drug Administration: Dissolve cisplatin and this compound in appropriate vehicles (e.g., 0.9% saline) immediately before use.

  • Sample Collection: At 72 hours post-cisplatin injection, anesthetize the rats and collect blood samples via cardiac puncture for serum creatinine and BUN analysis. Perfuse and collect the kidneys for histological examination and analysis of oxidative stress and apoptotic markers.[16]

  • Biochemical Analysis: Measure serum creatinine and BUN levels using commercially available kits.

  • Histological Analysis: Fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tubular necrosis, cast formation, and other morphological changes.

Quantitative Data Summary

Table 1: Summary of this compound Dosage and Effects in Different Rat Models of Nephrotoxicity

Nephrotoxic AgentRat StrainThis compound DosageRoute of AdministrationKey FindingsReference
Imipenem/CilastatinWistar30, 50, 80 mg/kg/day for 7 daysIntraperitonealDose-dependent increase in plasma urea, creatinine, and uric acid; crystal deposition in kidneys.[11][12][13][11][12][13]
CisplatinNot SpecifiedNot Specified (in vivo relevance explored)Not SpecifiedThis compound decreased serum BUN and creatinine, reduced histological renal injury, and lowered the Bax/Bcl2 ratio.[16][16]
GentamicinNot Specified150 mg/kg once daily for 8 daysNot SpecifiedThis compound decreased creatinine, BUN, and KIM-1 levels, and reduced severe morphological changes.[7][7]
Sepsis (CLP model)Sprague-Dawley150 mg/kg immediately and 24h after sepsis inductionNot SpecifiedThis compound prevented kidney dysfunction, reduced inflammatory markers, and improved survival.[14][15][14][15]

Visualizations

Cilastatin_Nephroprotective_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell Nephrotoxic Agent Nephrotoxic Agent DHP-I DHP-I Nephrotoxic Agent->DHP-I Metabolism ROS Production ROS Production DHP-I->ROS Production Inflammation Inflammation ROS Production->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Cellular Injury Cellular Injury Apoptosis->Cellular Injury This compound This compound This compound->DHP-I Inhibits

Caption: this compound's nephroprotective signaling pathway.

Experimental_Workflow start Start: Animal Acclimatization (1 week) groups Group Assignment (Control, Toxin, Toxin+this compound, this compound) start->groups baseline Baseline Measurements (Body weight, blood/urine samples) groups->baseline admin Drug Administration (this compound followed by nephrotoxic agent) baseline->admin monitoring Monitoring (Clinical signs, body weight) admin->monitoring collection Sample Collection (Blood, urine, kidney tissue) monitoring->collection analysis Data Analysis (Biochemical assays, histology, statistical analysis) collection->analysis end End: Interpretation of Results analysis->end

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Overcoming In Vitro Limitations in Cilastatin Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vitro models for Cilastatin research. Our goal is to help you navigate common challenges and enhance the translational relevance of your findings.

Frequently Asked Questions (FAQs)

Q1: My in vitro results with this compound are not correlating with in vivo outcomes, particularly regarding its nephroprotective effects. Why might this be?

A1: Discrepancies between in vitro and in vivo results for this compound often stem from the inherent limitations of traditional 2D cell culture systems. These models may not adequately replicate the complex microenvironment of the kidney's proximal tubules, where this compound primarily exerts its effects. Key factors to consider include:

  • Expression of Renal Transporters: The protective effect of this compound against drug-induced nephrotoxicity, such as that caused by imipenem, is partly mediated by the inhibition of organic anion transporters (OATs) like OAT1 and OAT3.[1][2] Standard cell lines (e.g., HEK293, HK-2) may not express these transporters at physiologically relevant levels, leading to an underestimation of this compound's protective potential.

  • Dehydropeptidase-I (DHP-I) Activity: this compound's primary mechanism is the inhibition of DHP-I, an enzyme located on the brush border of proximal tubule cells that metabolizes certain carbapenem antibiotics like imipenem into more nephrotoxic compounds.[3][4][5][6] The localization and activity of DHP-I in standard in vitro models may not accurately reflect the in vivo situation.

  • Cellular Complexity and Interactions: In vivo, kidney function involves intricate communication between different cell types. Simple monocultures fail to capture these interactions, which can be crucial for understanding the full spectrum of a compound's effects.[7][8]

Q2: How can I improve the physiological relevance of my in vitro model for studying this compound's effects on drug-induced nephrotoxicity?

A2: To enhance the predictive power of your in vitro studies, consider adopting more advanced models:

  • 3D Cell Cultures and Spheroids: These models promote more in vivo-like cell-to-cell interactions and can lead to more physiologically relevant expression levels of key proteins like OATs.[9][10][11]

  • Organoids: Kidney organoids derived from pluripotent stem cells can self-organize into structures that mimic the nephron, providing a more complex and physiologically accurate system for studying drug toxicity and protection.[9][12]

  • Organ-on-a-Chip (Microphysiological Systems): These devices allow for the culture of kidney cells under fluid flow, mimicking the shear stress experienced in the renal tubules. This can significantly improve cellular function and differentiation, leading to more predictive models of drug transport and toxicity.[9][12]

Q3: What are the key signaling pathways to consider when investigating this compound's nephroprotective mechanisms in vitro?

A3: Beyond DHP-I inhibition, this compound's protective effects involve multiple pathways. Key areas to investigate include:

  • Inhibition of Organic Anion Transporters (OATs): As mentioned, this compound can inhibit OAT1 and OAT3, reducing the intracellular accumulation of nephrotoxic drugs like imipenem.[1][2]

  • Anti-apoptotic and Anti-inflammatory Effects: this compound has been shown to reduce apoptosis and inflammation in renal cells exposed to toxins.[3][13][14] Investigating markers of apoptosis (e.g., caspase activity) and inflammation (e.g., cytokine production) can provide valuable insights.

  • Reduction of Oxidative Stress: Drug-induced nephrotoxicity is often associated with increased oxidative stress. This compound may exert protective effects by mitigating the production of reactive oxygen species (ROS).[14]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent DHP-I Inhibition by this compound Low or variable expression of DHP-I in the chosen cell line.1. Confirm DHP-I expression in your cell line at the gene and protein level. 2. Consider using primary renal proximal tubule epithelial cells (RPTECs) which may have more physiologically relevant enzyme expression. 3. If using a cell line, ensure culture conditions are optimized to maintain differentiation and enzyme activity.
Lack of this compound-mediated protection against a known nephrotoxin Insufficient expression of relevant drug transporters (e.g., OAT1, OAT3) in the in vitro model.1. Select cell lines known to express the transporters of interest or use cells engineered to overexpress them. 2. Validate transporter expression and activity using known substrates and inhibitors. 3. Transition to more complex models like 3D cultures or organ-on-a-chip systems that better mimic in vivo transporter expression.[9][10]
High variability in cytotoxicity assays Issues with cell health, seeding density, or compound solubility.1. Ensure consistent cell passage number and seeding density across experiments. 2. Verify the solubility of this compound and the nephrotoxic agent in your culture medium. 3. Perform quality control checks on your cell cultures to rule out contamination.
Difficulty translating in vitro concentrations to in vivo doses Differences in protein binding, metabolism, and local concentrations between in vitro and in vivo environments.1. Measure the unbound fraction of your compounds in the in vitro system. 2. Use pharmacokinetic modeling to estimate the relevant in vivo concentrations at the site of action (i.e., the kidney). 3. Compare your in vitro concentrations to clinically relevant plasma and urine concentrations of this compound.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating this compound's effects in vitro and in vivo.

Table 1: In Vitro Inhibition of Human Organic Anion Transporters (hOATs) by this compound

TransporterSubstrateThis compound IC50 (µM)Reference
hOAT1Imipenem~200[1]
hOAT3Imipenem~400[1]

Table 2: Effect of this compound on Imipenem-Induced Cytotoxicity in hOAT-Expressing HEK293 Cells

Cell LineTreatment (1 mmol/L Imipenem)Cell Viability (%)Reference
hOAT1-HEK293Imipenem aloneNot specified[1]
hOAT1-HEK293Imipenem + this compound74.6[1]
hOAT3-HEK293Imipenem aloneNot specified[1]
hOAT3-HEK293Imipenem + this compound66.3[1]

Table 3: Effect of this compound on Gentamicin-Induced Changes in Rat Serum Markers

ParameterControlGentamicinGentamicin + this compoundReference
Creatinine (mg/dL)0.4 ± 0.033.2 ± 0.50.8 ± 0.1[13]
BUN (mg/dL)20.1 ± 1.2145.2 ± 15.345.3 ± 5.7[13]

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro OAT Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on OAT-mediated uptake of a substrate like imipenem.

  • Cell Culture: Culture HEK293 cells stably expressing hOAT1 or hOAT3 in appropriate media. Seed cells in 96-well plates and grow to confluence.

  • Uptake Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Inhibition Assay:

    • Wash the cell monolayers three times with ice-cold buffer.

    • Prepare solutions of the substrate (e.g., 100 µM imipenem) with varying concentrations of this compound (e.g., 0-800 µM) in the uptake buffer.

    • Initiate the uptake by adding 1 mL of the substrate/inhibitor solution to each well.

    • Incubate for 10 minutes at 37°C with gentle shaking.

    • Stop the uptake by removing the medium and washing the cells three times with 1 mL of ice-cold buffer.

  • Cell Lysis and Analysis:

    • Lyse the cells with 0.3 mL of 0.1% Triton X-100 for 2 hours.

    • Determine the concentration of the substrate in the cell lysates using a validated analytical method (e.g., LC-MS/MS).

    • Measure the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Calculate the IC50 value of this compound for the inhibition of substrate uptake.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the protective effect of this compound against drug-induced cytotoxicity.

  • Cell Culture: Seed HEK293 cells (or other relevant cell lines) at a density of 4x10³ cells/well in 96-well plates and culture for 24 hours.

  • Treatment:

    • Prepare fresh medium containing the nephrotoxic agent (e.g., imipenem) at various concentrations, with or without a fixed concentration of this compound (e.g., 200 µM).

    • Replace the existing medium with the treatment medium.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment:

    • Determine cell viability using a standard method such as the CCK-8 assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cell viability in the groups treated with the nephrotoxic agent alone to those co-treated with this compound.

Visualizations

Cilastatin_Nephroprotection_Pathway cluster_tubule_cell Renal Proximal Tubule Cell cluster_lumen Tubular Lumen Nephrotoxin Nephrotoxic Drug (e.g., Imipenem) OAT OAT1/OAT3 Nephrotoxin->OAT Uptake Intracellular_Nephrotoxin Intracellular Drug Accumulation OAT->Intracellular_Nephrotoxin Toxicity Cellular Toxicity (Apoptosis, Oxidative Stress) Intracellular_Nephrotoxin->Toxicity This compound This compound This compound->OAT Inhibition Imipenem Imipenem DHPI DHP-I Imipenem->DHPI Metabolism Metabolite Nephrotoxic Metabolite DHPI->Metabolite Metabolite->OAT Uptake Cilastatin_Lumen This compound Cilastatin_Lumen->DHPI Inhibition

Caption: this compound's dual protective mechanism in renal cells.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Correlation start Select In Vitro Model (2D, 3D, Organoid) culture Cell Culture & Seeding start->culture treatment Treat with Nephrotoxin +/- this compound culture->treatment oat_assay OAT Inhibition Assay treatment->oat_assay cyto_assay Cytotoxicity Assay treatment->cyto_assay mech_studies Mechanistic Studies (Apoptosis, ROS) treatment->mech_studies data_analysis Data Analysis oat_assay->data_analysis cyto_assay->data_analysis mech_studies->data_analysis correlation Correlate In Vitro and In Vivo Data data_analysis->correlation Inform animal_model Select Animal Model (e.g., Rat, Rabbit) dosing Administer Nephrotoxin +/- this compound animal_model->dosing monitoring Monitor Renal Function (Serum Creatinine, BUN) dosing->monitoring histology Histopathological Analysis of Kidney Tissue dosing->histology pk_pd Pharmacokinetic/ Pharmacodynamic Modeling monitoring->pk_pd histology->correlation pk_pd->correlation

References

Navigating the Complexities of Cilastatin Pharmacokinetics in Animal Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering variability in the pharmacokinetics of Cilastatin across different animal species. This compound, a dehydropeptidase-I (DHP-I) inhibitor, is crucial in preventing the renal metabolism of carbapenem antibiotics. However, its own pharmacokinetic profile can vary significantly between species, impacting the design and interpretation of preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these challenges directly.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with this compound in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Action(s)
Why am I seeing rapid clearance of my co-administered carbapenem in dogs, even with this compound? In dogs, this compound does not significantly inhibit the nonrenal clearance of some carbapenems, unlike in rats and rabbits.[1][2][3] This suggests that the metabolic pathway for the carbapenem in dogs may be less dependent on DHP-I or that this compound's inhibitory effect on canine DHP-I is weaker.- Consider using a different animal model (e.g., rabbits) where the inhibitory effect of this compound on carbapenem metabolism is more pronounced. - Investigate alternative metabolic pathways for your specific carbapenem in dogs.
I'm observing dose-dependent pharmacokinetics with this compound in my rat studies. How do I select the appropriate dose? The elimination kinetics of this compound in rats are dose-dependent. Total plasma clearance and non-renal clearance decrease as the dose increases, while renal clearance increases.[4] This is likely due to the saturation of N-acetylation, a metabolic pathway for this compound.- Conduct pilot dose-ranging studies to determine the pharmacokinetic profile of this compound at different dose levels in your specific rat strain. - Refer to the provided data table on dose-dependent kinetics in rats to guide your dose selection based on the desired exposure.
My plasma concentrations of this compound are highly variable between individual animals of the same species. What could be the cause? - Improper drug administration: Inconsistent intravenous injection speed or volume can lead to variability. - Animal health status: Underlying health issues, particularly renal impairment, can significantly alter this compound's half-life. - Stress: Animal handling and blood sampling procedures can induce stress, affecting physiological parameters and drug metabolism.- Standardize your intravenous administration technique, ensuring a consistent infusion rate. - Thoroughly screen animals for health issues before the study. Monitor renal function parameters. - Acclimatize animals to the experimental procedures and environment to minimize stress.
I'm having trouble with the stability of this compound in my prepared solutions and plasma samples. What are the best practices for handling? This compound can be unstable in solution, especially when mixed with other compounds or exposed to certain pH and temperature conditions. In plasma, enzymatic degradation can occur.- Prepare this compound solutions fresh for each experiment. For intravenous administration, dissolve this compound sodium in a suitable vehicle like normal saline.[1] - When preparing plasma samples for analysis, use an antioxidant stabilizer.[5] - Store plasma samples at -80°C until analysis to minimize degradation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism behind the variability in this compound's effects across species?

The main reason for the variability lies in the species-specific differences in the activity of the renal enzyme dehydropeptidase-I (DHP-I) and the extent to which this compound can inhibit it. For example, this compound significantly inhibits the metabolism of the carbapenem DA-1131 in rats and rabbits, but not in dogs.[1][2][3]

2. How does renal function impact the pharmacokinetics of this compound?

Renal excretion is a major elimination pathway for this compound. Therefore, impaired renal function can dramatically increase the half-life of this compound, leading to its accumulation in the body. It is crucial to assess the renal health of the animals before and during the study.

3. What are the known drug interactions with this compound in animal models?

Besides its well-known interaction with carbapenems, this compound can also interact with other drugs. For instance, co-administration with cyclosporine has been reported to affect cyclosporine blood levels in rats.[6] It's important to consider potential interactions with anesthetics and other co-administered medications.

4. What is the recommended formulation for intravenous administration of this compound in animal studies?

This compound sodium is typically dissolved in a sterile isotonic solution, such as 0.9% sodium chloride (normal saline), for intravenous injection.[1] The concentration should be adjusted based on the desired dose and the volume appropriate for the animal species.

5. How can I quantify this compound concentrations in biological samples?

High-performance liquid chromatography (HPLC) is a common and reliable method for quantifying this compound in plasma, urine, and other biological matrices. Specific methods have been developed for the simultaneous determination of this compound and its metabolites.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound and its effects in different animal species.

Table 1: Dose-Dependent Pharmacokinetics of Intravenous this compound in Rats [4]

Dose (mg/kg)Total Plasma Clearance (mL/min/kg)Non-renal Clearance (mL/min/kg)Renal Clearance (mL/min/kg)
520.2 ± 3.117.7 ± 3.32.50 ± 0.40
1018.5 ± 2.515.8 ± 2.62.70 ± 0.50
2016.3 ± 1.813.0 ± 1.93.30 ± 0.60
5013.5 ± 1.58.90 ± 1.64.60 ± 0.70
10012.1 ± 1.36.80 ± 1.35.30 ± 0.60
20011.4 ± 1.25.30 ± 1.26.10 ± 0.50

Data are presented as mean ± S.D.

Table 2: Effect of this compound on the Nonrenal Clearance (CLnr) of DA-1131 (a carbapenem) in Different Species [1][2][3]

Animal SpeciesDA-1131 alone (mL/min/kg)DA-1131 with this compound (mL/min/kg)% Decrease in CLnr
Rat8.013.0062.5%
Rabbit6.772.4164.4%
DogNo significant effect observedNo significant effect observed-

Table 3: Plasma Protein Binding of this compound

Animal SpeciesProtein Binding (%)
Human~40%
RatData not available
RabbitData not available
DogData not available
MonkeyData not available

Note: Data on this compound's plasma protein binding in common laboratory animal species is limited in the currently available literature.

Experimental Protocols

Protocol 1: Intravenous Administration and Blood Sampling in Rats for Pharmacokinetic Study of this compound

1. Animal Preparation:

  • Use male Sprague-Dawley rats (or other appropriate strain) weighing 250-300g.

  • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Fast the rats overnight (with free access to water) before drug administration.

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

2. Catheterization (Optional but Recommended for Serial Sampling):

  • Surgically implant a catheter into the jugular vein for blood sampling and another into the femoral vein for drug administration.

  • Allow the animals to recover from surgery for at least 24 hours.

3. Drug Preparation and Administration:

  • Prepare a sterile solution of this compound sodium in 0.9% sodium chloride at the desired concentration.[1]

  • Administer the this compound solution as an intravenous bolus or a short infusion via the femoral vein catheter or a tail vein.

4. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240 minutes) into heparinized tubes.

  • Immediately centrifuge the blood samples to separate the plasma.

5. Plasma Processing and Storage:

  • Transfer the plasma to clean tubes.

  • Add a stabilizer, such as an antioxidant, if necessary to prevent degradation.[5]

  • Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for this compound in Plasma using HPLC

This is a general guideline; the specific parameters should be optimized and validated for your laboratory.

1. Sample Preparation:

  • Thaw the plasma samples on ice.

  • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. HPLC System and Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1 mL/min.

  • Detection: UV detection at an appropriate wavelength for this compound.

  • Injection Volume: 20-50 µL.

3. Quantification:

  • Prepare a standard curve of this compound in blank plasma from the same species.

  • Analyze the samples and quantify the this compound concentration by comparing the peak area to the standard curve.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_prep Animal Preparation (Acclimatization, Fasting) iv_admin Intravenous Administration animal_prep->iv_admin drug_prep Drug Formulation (this compound in Saline) drug_prep->iv_admin blood_sampling Serial Blood Sampling iv_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep sample_storage Sample Storage (-80°C) plasma_sep->sample_storage bioanalysis Bioanalysis (HPLC) sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for a typical intravenous this compound pharmacokinetic study in animals.

Signaling_Pathway cluster_kidney Renal Proximal Tubule Carbapenem Carbapenem Antibiotic DHP1 Dehydropeptidase-I (DHP-I) Carbapenem->DHP1 Metabolism Inactive_Metabolite Inactive Metabolite DHP1->Inactive_Metabolite This compound This compound This compound->DHP1 Inhibition

Caption: Mechanism of this compound in preventing renal metabolism of carbapenem antibiotics.

Logical_Relationship cluster_factors Contributing Factors Variability Pharmacokinetic Variability of this compound Species Animal Species (Rat, Rabbit, Dog, etc.) Species->Variability Dose Dose Level Dose->Variability Renal_Function Renal Function Renal_Function->Variability Drug_Interactions Drug Interactions Drug_Interactions->Variability

Caption: Key factors contributing to the variability in this compound pharmacokinetics.

References

Technical Support Center: Long-Term Cilastatin Administration in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining protocols for the long-term administration of Cilastatin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a research context?

A1: this compound is a potent and specific inhibitor of the enzyme dehydropeptidase-I (DHP-I), which is primarily located in the brush border of renal tubules.[1][2] In research, this mechanism is leveraged to prevent the renal metabolism of certain compounds, notably carbapenem antibiotics like imipenem, thereby increasing their systemic exposure and efficacy.[1][2][3] Additionally, this compound has been investigated for its nephroprotective effects, as it can block the megalin-mediated uptake of nephrotoxic substances into renal proximal tubule cells.[4]

Q2: What are the known long-term side effects of this compound administration in animal models?

A2: Most available safety data comes from studies of the imipenem/cilastatin combination. In these studies, reported side effects are generally similar to other beta-lactam agents and include gastrointestinal and central nervous system disturbances.[5] One study in rats suggested that high doses of imipenem/cilastatin could induce oxidative stress.[3] There is a lack of long-term studies on this compound administered alone, so it is crucial to include comprehensive health monitoring in your experimental design.

Q3: Can this compound be administered orally to rodents for long-term studies?

A3: While this compound is typically administered intravenously in clinical settings, oral administration in research is an area of interest for long-term studies to minimize animal stress. However, there is limited data on the oral bioavailability of this compound in rodents. Researchers should conduct pilot studies to determine the effective oral dose required to achieve desired plasma concentrations. Formulating this compound in drinking water or feed are potential methods, but palatability and stability must be carefully assessed.[6]

Q4: What is the stability of this compound in solutions for long-term administration?

A4: The stability of this compound is a critical factor for long-term experiments. In aqueous solutions, particularly when combined with imipenem, stability can be limited to hours at room temperature.[7][8] For long-term administration via methods like osmotic pumps or in drinking water, it is essential to establish the stability of your specific formulation under the experimental conditions. Factors such as pH, temperature, and light exposure can affect stability. It is recommended to perform periodic analytical validation of the this compound concentration in your administration vehicle.

Q5: How might long-term this compound administration affect the gut microbiome?

A5: The direct long-term effects of this compound on the gut microbiome have not been extensively studied. However, it is known that other drugs can cause significant alterations in the gut microbial composition.[9][10][11] Given that changes in the gut microbiome can influence various physiological processes, it is advisable to consider the gut microbiome as a potential variable in your long-term this compound studies and to include microbiome analysis in your experimental plan.

Troubleshooting Guides

Issue 1: Precipitation in Aqueous Formulations
  • Problem: You observe precipitation in your stock solution or drinking water preparation of this compound.

  • Potential Causes:

    • Concentration: this compound sodium may have limited solubility at higher concentrations.

    • pH: The pH of the solution may not be optimal for this compound solubility. The intravenous product is buffered to a pH of 6.5 to 8.5.[12]

    • Temperature: Lower temperatures can decrease the solubility of some compounds.

    • Interactions: Other components in the solution (e.g., salts in the water) may be reacting with this compound.[13]

  • Troubleshooting Steps:

    • Verify Solubility Limits: Prepare a small test batch at a lower concentration.

    • Adjust pH: Use a biocompatible buffer to adjust the pH of the solution to within the optimal range (e.g., 6.5-8.5).

    • Gentle Warming: Try gently warming the solution during preparation to aid dissolution, but be mindful of potential degradation at higher temperatures.

    • Use Purified Water: Prepare solutions using purified, deionized water to minimize potential interactions with mineral salts.

    • Fresh Preparations: Prepare fresh solutions more frequently to reduce the time for precipitation to occur.

Issue 2: Reduced Water/Food Intake in Rodents
  • Problem: Animals are consuming less of the drinking water or feed containing this compound.

  • Potential Causes:

    • Palatability: this compound may have a taste that is unpalatable to the animals.

    • Neophobia: Rodents may initially avoid new tastes or smells in their food or water.

  • Troubleshooting Steps:

    • Gradual Introduction: Start with a very low concentration of this compound and gradually increase it to the target dose over several days.

    • Sweetener Addition: For drinking water administration, the addition of a non-caloric sweetener like saccharin may improve palatability. Ensure the sweetener itself does not interfere with your experimental outcomes.

    • Alternative Administration Route: If poor palatability persists, consider alternative long-term administration methods such as oral gavage (if stress is manageable) or subcutaneous osmotic pumps.

    • Monitor Water Intake: Accurately measure daily water consumption per cage to ensure adequate hydration and calculate the actual dose of this compound being consumed.[14]

Issue 3: Inconsistent Experimental Results
  • Problem: You are observing high variability in your experimental outcomes between animals or over time.

  • Potential Causes:

    • Inconsistent Dosing: Inaccurate preparation of this compound solutions or fluctuations in animal consumption can lead to variable dosing.

    • Degradation of this compound: The stability of this compound in your formulation may be insufficient for the duration of the experiment.

    • Biological Variability: Individual differences in animal metabolism and response.

  • Troubleshooting Steps:

    • Standardize Preparation: Implement a strict, standardized protocol for the preparation of all this compound formulations.

    • Analytical Validation: Regularly measure the concentration of this compound in your stock solutions and administration vehicles (e.g., water bottles) using a validated analytical method like HPLC.[2][15]

    • Monitor Animal Health: Closely monitor animal weight, behavior, and other relevant health parameters to identify any outliers or time-dependent effects.

    • Increase Sample Size: Ensure your study is adequately powered to account for biological variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

Dose (mg/kg IV)Total Plasma Clearance (ml/min/kg)Non-renal Clearance (ml/min/kg)Renal Clearance (ml/min/kg)
520.2 ± 3.117.7 ± 3.32.50 ± 0.40
10---
20---
50---
100---
20011.4 ± 1.25.30 ± 1.26.10 ± 0.50

Data adapted from a study on the dose-dependent kinetics of this compound in rats.[12][16]

Table 2: Stability of Imipenem/Cilastatin in Different Conditions

Concentration (mg/mL)Storage ConditionVehicleStability (Time to <90% of initial concentration)
5Room Temperature (24°C)Normal Saline in PVC bag12 hours
5Refrigerated (4°C)Normal Saline in PVC bag108 hours
10 (1g/100mL)CADD pump with cold pouchNormal Saline12 hours
10 (2g/200mL)CADD pump with cold pouchNormal Saline16 hours

Data adapted from a stability study of Imipenem/Cilastatin/Relebactam. Note that stability may differ for this compound alone.[8]

Experimental Protocols

Protocol 1: Preparation and Monitoring of this compound in Drinking Water for Mice

Objective: To provide a standardized method for the long-term oral administration of this compound to mice via their drinking water.

Materials:

  • This compound Sodium

  • Purified, deionized water

  • Calibrated scale

  • pH meter

  • Sterile amber water bottles

  • Analytical method for this compound quantification (e.g., HPLC)

Methodology:

  • Determine Target Dose and Water Consumption:

    • Based on literature and pilot studies, determine the target daily dose of this compound (mg/kg/day).

    • Measure the average daily water consumption of the specific strain, sex, and age of mice to be used in the study. This should be measured for at least 3 consecutive days before the start of the experiment.[17]

  • Calculate this compound Concentration:

    • Calculate the required concentration of this compound in the drinking water (mg/mL) based on the target dose and average water intake.

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound Sodium.

    • Dissolve in a small volume of purified water.

    • Adjust the pH to ~7.0-7.5 using a suitable buffer if necessary to improve stability and palatability.

    • Bring the solution to the final volume with purified water.

    • Store the solution in sterile, amber water bottles to protect from light.

  • Administration and Monitoring:

    • Provide the this compound-containing water to the mice ad libitum.

    • Measure the volume of water consumed per cage daily to monitor for any changes in drinking behavior and to calculate the actual dose ingested.

    • Observe the animals daily for any signs of dehydration or adverse effects.

    • Collect a small aliquot of the drinking water from a subset of bottles at regular intervals (e.g., every 24-48 hours) to verify the concentration and stability of this compound using a validated analytical method.

  • Data Analysis:

    • Calculate the actual daily dose of this compound consumed by each cage of mice.

    • Correlate any changes in water consumption or animal health with the this compound administration.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Data Analysis Phase start Determine Target Dose measure_water Measure Baseline Water Intake start->measure_water calculate_conc Calculate this compound Concentration measure_water->calculate_conc prepare_solution Prepare this compound Solution calculate_conc->prepare_solution administer Administer to Rodents prepare_solution->administer monitor_intake Daily Monitoring of Water/Food Intake administer->monitor_intake monitor_health Daily Health & Behavior Checks administer->monitor_health analytical_val Periodic Analytical Validation of Formulation administer->analytical_val calculate_dose Calculate Actual Dose Consumed monitor_intake->calculate_dose analyze_data Analyze Experimental Outcomes monitor_health->analyze_data analytical_val->calculate_dose calculate_dose->analyze_data end Conclusion analyze_data->end signaling_pathway cluster_renal_tubule Renal Proximal Tubule Cell This compound This compound dhp1 Dehydropeptidase-I (DHP-I) This compound->dhp1 Inhibits megalin Megalin Receptor This compound->megalin Blocks metabolism Metabolism of Substrates dhp1->metabolism Mediates uptake Uptake of Nephrotoxins megalin->uptake Mediates nephrotoxins Nephrotoxic Agents nephrotoxins->uptake cell_injury Cellular Injury metabolism->cell_injury Leads to uptake->cell_injury Leads to troubleshooting_logic start Reduced Water Intake Observed check_palatability Is the taste a likely issue? start->check_palatability check_neophobia Is it a new formulation? check_palatability->check_neophobia No add_sweetener Add Non-caloric Sweetener check_palatability->add_sweetener Yes gradual_intro Gradual Introduction of this compound check_neophobia->gradual_intro Yes alt_route Consider Alternative Administration Route (Gavage, Osmotic Pump) check_neophobia->alt_route No / Unsure continue_monitoring Continue to Monitor Intake and Health gradual_intro->continue_monitoring add_sweetener->continue_monitoring alt_route->continue_monitoring

References

troubleshooting Cilastatin stability and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and preparation of Cilastatin for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder, often supplied in vials for injection (frequently in combination with Imipenem), should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[1] It is crucial to keep the vials in their original carton to protect them from light.

Q2: How long is a reconstituted this compound solution stable?

A2: The stability of a reconstituted this compound solution is highly dependent on the storage temperature.

  • Room Temperature: The solution generally maintains satisfactory potency for 2 to 4 hours.[1][2][3][4][5]

  • Refrigeration (2°C to 8°C): Stability is extended to 24 hours.[1][2][3][4]

  • Freezing: Solutions of this compound should not be frozen.[1]

Q3: My reconstituted this compound solution has turned yellow. Can I still use it?

A3: A color change from colorless to yellow is a known characteristic of reconstituted this compound solutions and does not necessarily indicate a loss of potency.[1][2][5] However, if the solution becomes brown, it should be discarded as this may signify significant degradation.[2] Always perform a visual inspection for particulate matter and discoloration before administration.[1]

Q4: What factors can lead to the degradation of this compound in my experiments?

A4: Several factors can compromise the stability of this compound in solution:

  • Temperature: Higher temperatures accelerate the degradation process.[6][7]

  • pH: The pH of the solution is critical. This compound is typically formulated with a buffer to maintain a pH between 6.5 and 8.5 when reconstituted.[8] Deviations from this range can affect stability.

  • Oxygen: this compound is susceptible to oxidative degradation.[9][10] Minimizing exposure to air, for instance by purging with nitrogen, can enhance stability.[9][10]

  • Water: In formulations with Imipenem, the β-lactam ring of Imipenem is prone to hydrolysis, which is catalyzed by water.[9][11]

  • Concentration: Higher concentrations of the drug in solution may lead to decreased stability.[7]

Q5: What are the common signs of this compound degradation?

A5: Beyond the color change to brown, degradation can be confirmed through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can identify and quantify degradation products.[12][13] A significant decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly low experimental results or high variability. This compound degradation due to improper storage or handling.Prepare fresh solutions for each experiment. Ensure reconstituted solutions are used within the recommended timeframes (see stability data below). Verify storage temperatures of both the powder and reconstituted solutions.
Precipitate forms in the reconstituted solution. Incomplete dissolution or use of an incompatible diluent.Follow the recommended reconstitution protocol carefully, ensuring the powder is fully dissolved. Use only the specified compatible diluents, such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection.[1]
Solution appears cloudy or contains visible particles. Particulate matter contamination or drug precipitation.Do not use the solution. Discard the vial and prepare a fresh solution. Always visually inspect the solution before use.[1]

Quantitative Data Summary

Table 1: Stability of Reconstituted this compound Solution

Storage ConditionTemperatureStability Duration
Room TemperatureUp to 30°CAt least 2 hours[1]
Room Temperature25°C4 hours[2][3][5]
Refrigerated2°C to 8°C24 hours[1][2][3]
CADD Pumps (1g/100mL)-12 hours[4]
CADD Pumps (2g/200mL)-16 hours[4]
Refrigerated PVC Bags4°C108 hours[4]

Experimental Protocols

Protocol 1: General Preparation of this compound Solution for In Vitro Experiments

This protocol is a general guideline and may need to be adapted based on specific experimental requirements and the formulation of this compound being used.

Materials:

  • Vial of this compound (or Imipenem/Cilastatin) powder

  • Sterile, compatible diluent (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection)

  • Sterile syringes and needles

  • Sterile IV bag or volumetric flask

Procedure:

  • Visually inspect the this compound vial for any defects.

  • Aseptically withdraw the recommended volume of diluent (typically 100 mL for a 500mg/500mg Imipenem/Cilastatin vial) into a sterile syringe.

  • Transfer the diluent into the this compound vial.

  • Shake the vial well until the powder is completely dissolved. The resulting solution should be clear.

  • To ensure the complete transfer of the vial's contents, it is recommended to add another 10 mL of the infusion solution to the vial, shake, and transfer this to the main solution.[5]

  • Agitate the final mixture until it is clear.[5]

  • Visually inspect the final solution for any particulate matter or discoloration.[1] A colorless to yellow solution is acceptable.[1][2][5]

  • Use the solution immediately or store it under appropriate conditions as outlined in Table 1.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a summarized methodology for assessing this compound stability. Specific parameters may vary based on the equipment and column used.

Objective: To quantify the amount of this compound remaining in a solution over time and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Hypersil BDS, 250mm x 4.6mm, 5µm)

Mobile Phase:

  • A mixture of acetonitrile and a buffer solution (e.g., 0.03M dipotassium hydrogen phosphate adjusted to a specific pH). The exact ratio will depend on the specific method.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of a known concentration in the mobile phase or an appropriate buffer.[8]

  • Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the this compound solution being tested. Dilute the sample with the mobile phase to a concentration within the linear range of the assay.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Detection: Monitor the eluent at a specific wavelength (e.g., 265 nm).

  • Data Analysis: Compare the peak area of this compound in the samples to the peak area of the standard to determine the concentration. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start: this compound Powder Vial reconstitute Reconstitute with compatible diluent start->reconstitute dissolve Shake well to ensure complete dissolution reconstitute->dissolve inspect1 Visual Inspection: Check for clarity and color dissolve->inspect1 inspect1->start Fail transfer Transfer to final experimental container inspect1->transfer Pass use_now Use Immediately transfer->use_now store Store Appropriately (Refrigerate or Room Temp) transfer->store inspect2 Final Visual Inspection before use use_now->inspect2 store->inspect2 inspect2->start Fail experiment Perform Experiment inspect2->experiment Pass

Caption: Workflow for the preparation and handling of this compound solutions.

stability_factors This compound This compound Stability Temperature Temperature This compound->Temperature pH pH of Solution This compound->pH Oxygen Presence of Oxygen This compound->Oxygen Water Water (Hydrolysis of Imipenem) This compound->Water Concentration Concentration This compound->Concentration

Caption: Key factors influencing the stability of this compound in solution.

degradation_pathway cluster_this compound This compound Degradation cluster_imipenem Imipenem Degradation (in combined formulations) This compound This compound Oxidation Oxidation (Presence of Oxygen) This compound->Oxidation Degraded_this compound Degradation Products Oxidation->Degraded_this compound Imipenem Imipenem (with β-lactam ring) Hydrolysis Hydrolysis (Presence of Water) Imipenem->Hydrolysis Degraded_Imipenem Degradation Products (cleaved β-lactam ring) Hydrolysis->Degraded_Imipenem

Caption: Simplified degradation pathways for this compound and Imipenem.

References

Technical Support Center: Enhancing Cilastatin's Protective Effect Against Vancomycin Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the protective effects of Cilastatin against vancomycin-induced nephrotoxicity. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in this area.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound protects against vancomycin-induced nephrotoxicity?

A1: this compound primarily protects renal cells by reducing the intracellular accumulation of vancomycin in the proximal tubules of the kidneys.[1][2][3] This is achieved through multiple actions, including the inhibition of the endocytic receptor megalin, which is involved in the uptake of vancomycin into these cells.[4][5] Additionally, this compound has been shown to attenuate vancomycin-induced suppression of P-glycoprotein (P-gp), an efflux transporter that helps remove toxins from cells.[6][7] By preventing the buildup of vancomycin, this compound mitigates downstream toxic effects such as oxidative stress and apoptosis (programmed cell death).[1][6][7]

Q2: Does this compound interfere with the antibacterial efficacy of vancomycin?

A2: Studies have shown that this compound does not compromise the bactericidal effect of vancomycin against common pathogens.[1][2][3] This allows for its potential use as a nephroprotective agent without diminishing the therapeutic efficacy of the antibiotic.

Q3: What experimental models are suitable for studying the protective effects of this compound?

A3: Both in vitro and in vivo models are commonly used.

  • In Vitro: Immortalized human kidney proximal tubule epithelial cell lines (e.g., HK-2) and primary renal proximal tubular epithelial cells (RPTECs) are widely used to study cellular mechanisms.[1][2][6][7]

  • In Vivo: Rodent models, particularly mice (e.g., C57BL/6J) and rats, are frequently employed to investigate the systemic effects of vancomycin and the protective role of this compound.[6][7][8] Rabbits have also been used in some studies.[9]

Q4: What are the key biomarkers to measure when assessing vancomycin-induced nephrotoxicity and the protective effect of this compound?

A4: Key biomarkers include:

  • Serum/Plasma: Blood Urea Nitrogen (BUN) and Creatinine are standard indicators of renal function.[6][9]

  • Urine: Kidney Injury Molecule-1 (KIM-1), Clusterin, and Osteopontin are sensitive and early biomarkers of tubular damage.[10][11]

  • Cellular/Tissue: Markers of apoptosis such as Caspase 3/7 activity, the Bax/Bcl-2 ratio, and TUNEL staining are indicative of programmed cell death.[6][7] Reactive Oxygen Species (ROS) production can be measured to assess oxidative stress.[6][7]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
High variability in in vivo results (BUN, Creatinine) - Animal age, weight, and strain differences.- Inconsistent vancomycin dosage or administration route.- Dehydration in animals receiving vancomycin.- Use a homogenous group of animals (same age, sex, and strain).- Ensure precise intraperitoneal (IP) or intravenous (IV) injection technique.- Provide adequate hydration to all animals throughout the experiment.[12]
Low or no detectable toxicity in in vitro models - Vancomycin concentration is too low.- Incubation time is too short.- Cell line is resistant or has a high passage number.- Perform a dose-response study to determine the optimal toxic concentration of vancomycin for your specific cell line (e.g., 2-8 mM for HK-2 cells).[13]- Extend the incubation period (e.g., 24-48 hours).- Use low-passage cells and ensure they are healthy and confluent before treatment.
This compound does not show a protective effect - this compound concentration is not optimal.- Timing of this compound administration is not appropriate.- Test a range of this compound concentrations (e.g., 100-300 µg/mL).- Administer this compound either concurrently with or prior to vancomycin exposure.
Difficulty in interpreting apoptosis assays - Apoptosis and necrosis are not adequately distinguished.- Subjectivity in manual cell counting for TUNEL assays.- Use multiple assays to confirm apoptosis (e.g., Caspase activity, Annexin V/PI staining).- Utilize image analysis software for unbiased quantification of TUNEL-positive cells.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the protective effects of this compound against vancomycin-induced toxicity.

Table 1: In Vivo Biomarker Data

ModelTreatment GroupBUN (mg/dL)Creatinine (mg/dL)Vancomycin in Kidney (µg/g)
C57BL/6J Mice Control~25~0.2-
Vancomycin (400 mg/kg)>150>1.0~1500
Vancomycin + this compound (300 mg/kg)~75~0.5~750
Rabbits Vancomycin (300 mg/kg)Significant IncreaseSignificant Increase-
Vancomycin + this compound (150 mg/kg)No Significant IncreaseNo Significant Increase-
Data are approximate values derived from published studies for illustrative purposes.[6][7][9]

Table 2: In Vitro Apoptosis & Cell Viability Data

Cell LineTreatment GroupApoptotic Cells (%)Caspase 3/7 Activity (Fold Change)Cell Viability (%)
RPTECs Control~5%1.0100%
Vancomycin (3 mg/mL)~40%-~60%
Vancomycin + this compound (200 µg/mL)~15%-~85%
HK-2 Cells Control-1.0100%
Vancomycin (2 mM)Significant Increase>2.0~50%
Vancomycin + this compoundSignificant Decrease~1.2~80%
Data are approximate values derived from published studies for illustrative purposes.[1][7]

Experimental Protocols

Protocol 1: In Vivo Mouse Model of Vancomycin-Induced Nephrotoxicity
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

  • Grouping:

    • Group 1: Control (Saline)

    • Group 2: Vancomycin (400 mg/kg)

    • Group 3: Vancomycin (400 mg/kg) + this compound (300 mg/kg)

    • Group 4: this compound (300 mg/kg)

  • Drug Preparation:

    • Dissolve vancomycin hydrochloride in sterile saline.

    • Dissolve this compound sodium in sterile saline.

  • Administration:

    • Administer drugs via intraperitoneal (IP) injection once daily for 7 consecutive days.[6][7][8]

    • For the combination group, this compound can be administered 30 minutes prior to vancomycin.

  • Monitoring: Monitor animal body weight and general health daily.

  • Sample Collection: 24 hours after the final dose, collect blood via cardiac puncture for serum analysis (BUN, creatinine). Euthanize the animals and harvest the kidneys. One kidney can be fixed in 10% formalin for histology, and the other can be snap-frozen for molecular analysis.

  • Analysis:

    • Perform H&E staining on kidney sections to assess tubular damage.

    • Conduct TUNEL staining to quantify apoptosis.

    • Measure BUN and creatinine levels using commercial kits.

Protocol 2: In Vitro HK-2 Cell Model of Vancomycin Toxicity
  • Cell Culture: Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant EGF at 37°C in a 5% CO2 incubator.

  • Seeding: Seed HK-2 cells in 96-well plates (for viability assays) or 6-well plates (for protein/RNA analysis) and allow them to reach 80-90% confluency.

  • Treatment:

    • Starve the cells in serum-free medium for 12-24 hours before treatment.

    • Prepare fresh solutions of vancomycin (e.g., 2 mM) and this compound (e.g., 200 µg/mL) in culture medium.

    • Treat cells according to experimental groups (Control, Vancomycin, Vancomycin + this compound, this compound) for 24 hours.

  • Analysis:

    • Cell Viability: Use MTT or CCK-8 assays to determine cell viability.

    • Apoptosis: Measure Caspase 3/7 activity using a luminescent assay or perform flow cytometry with Annexin V/PI staining.

    • ROS Production: Use a fluorescent probe like DCF-DA to measure intracellular reactive oxygen species.

    • Western Blot: Analyze the expression of apoptosis-related proteins (Bax, Bcl-2) and transporters (P-glycoprotein).

Visualizations

Signaling Pathways and Experimental Workflows

Vancomycin_Toxicity_Pathway Vancomycin Vancomycin Megalin Megalin Receptor Vancomycin->Megalin Enters via Pgp P-glycoprotein (Efflux) Vancomycin->Pgp Suppresses Vanc_Accumulation Vancomycin Accumulation in Proximal Tubule Cell Megalin->Vanc_Accumulation This compound This compound This compound->Megalin Inhibits This compound->Pgp Prevents Suppression ROS Oxidative Stress (ROS) Vanc_Accumulation->ROS Apoptosis Apoptosis ROS->Apoptosis Toxicity Nephrotoxicity Apoptosis->Toxicity

Caption: this compound's dual-action protective mechanism against vancomycin toxicity.

In_Vivo_Workflow start Start: Animal Acclimatization grouping Randomize into Treatment Groups (Control, Vanc, Vanc+Cila, Cila) start->grouping treatment Daily IP Injections for 7 Days grouping->treatment monitoring Daily Monitoring (Weight, Health) treatment->monitoring collection 24h Post-Final Dose: Sample Collection (Blood, Kidneys) monitoring->collection analysis Biochemical & Histological Analysis (BUN, Creatinine, H&E, TUNEL) collection->analysis end End: Data Interpretation analysis->end

Caption: Workflow for the in vivo mouse model of nephrotoxicity.

References

strategies to minimize off-target effects of Cilastatin in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers utilizing Cilastatin. This guide provides in-depth answers to frequently asked questions and troubleshooting strategies to help minimize off-target effects in your experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is primarily known as a potent, reversible inhibitor of dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubules.[1][2] The primary function of DHP-I is to hydrolyze and inactivate the carbapenem antibiotic, Imipenem.[3][4] By inhibiting DHP-I, this compound prevents the renal metabolism of Imipenem, thereby increasing its urinary concentration and antibacterial efficacy.[5][6]

Q2: What are the known off-target effects of this compound that I should be aware of in my research?

Beyond its intended inhibition of DHP-I, this compound exhibits several off-target effects, primarily related to its interaction with renal transporters. These effects are critical to consider during experimental design.

  • Inhibition of Organic Anion Transporters (OATs): this compound is a substrate and inhibitor of human Organic Anion Transporter 1 (hOAT1) and human Organic Anion Transporter 3 (hOAT3).[7][8] This can lead to drug-drug interactions by altering the renal secretion of other OAT substrates.[9][10]

  • Interaction with Megalin: this compound can competitively inhibit megalin, a multi-ligand endocytic receptor in the proximal tubules. This has been shown to suppress the nephrotoxicity of drugs like gentamicin, vancomycin, and cisplatin by blocking their megalin-mediated uptake.[11]

  • Nephroprotective Effects: Paradoxically, some "off-target" effects are beneficial. This compound has demonstrated nephroprotective properties against various toxins beyond its use with Imipenem.[5][12] These effects are attributed to mechanisms like reducing apoptosis, oxidative stress, and inflammation in renal cells.[5][13]

  • Pro-thrombotic Potential: At certain concentrations, this compound has been suggested to trigger the contact phase of plasmatic coagulation, which could have pro-thrombotic implications.[14]

Q3: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause and how can I troubleshoot this?

Unexpected cytotoxicity can arise from several factors. Here’s a step-by-step troubleshooting guide:

  • Verify Concentration: Double-check your calculations and the final concentration of this compound in your culture medium. Even small errors in dilution can lead to significant changes in cellular response.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cytotoxicity you are observing may be specific to your cell model. Consider performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Studies have used concentrations up to 100 µg/mL on kidney cell lines to evaluate protective effects, suggesting a window where toxicity might be low.[15]

  • Off-Target Transporter Inhibition: If your cells express renal transporters like OAT1 or OAT3, this compound could be interfering with the transport of essential nutrients from the media or the efflux of cellular waste products, leading to toxicity.[7][16]

  • Control Experiments: Ensure you have appropriate controls. This includes a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity if applicable.

  • Purity of Compound: Verify the purity of your this compound stock. Impurities from synthesis or degradation could be responsible for the observed toxicity.

Q4: How can I design my experiment to differentiate between the on-target (DHP-I inhibition) and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.

  • Use DHP-I Knockout/Knockdown Models: The most definitive method is to use a cell line or animal model where DHP-I has been genetically knocked out or its expression is silenced (e.g., via siRNA).[9] An effect that persists in the absence of DHP-I is, by definition, an off-target effect.

  • Employ a Structural Analog: Use a structurally similar molecule to this compound that is known to not inhibit DHP-I. If this analog reproduces the observed effect, it is likely an off-target effect related to the shared chemical properties.

  • Competitive Inhibition Assays: To test for off-target effects on transporters like OATs, perform competitive uptake assays. Measure the uptake of a known OAT substrate (like p-aminohippurate) in the presence and absence of this compound.[10] A reduction in uptake would indicate an off-target interaction with the transporter.

  • In Silico Analysis: Computational tools can predict potential off-target binding sites for a small molecule based on its structure.[17][18] This can provide a list of candidate off-target proteins to investigate experimentally.

Quantitative Data Summary

Understanding the effective concentrations and inhibitory constants of this compound is key to designing precise experiments. The following table summarizes key quantitative data from the literature.

ParameterTargetValueCell/SystemReference
IC50 hOAT1-mediated Imipenem transportComparable to clinical concentrationshOAT1-HEK293 cells[7][8]
IC50 hOAT3-mediated Imipenem transportComparable to clinical concentrationshOAT3-HEK293 cells[7][8]
Protective Dose Against Cisplatin, Vancomycin, Gentamicin100 µg/mLHK-2 and HEK293T cells[15]
Plasma Half-life This compoundApprox. 1 hourHumans[6]
Plasma Protein Binding This compound35-40%Humans[6]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess cytotoxicity and determine the dose-response of a cell line to this compound.

Methodology:

  • Cell Seeding: Plate cells (e.g., HK-2 renal proximal tubule cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add 10 µL of a cell counting kit reagent (like CCK-8) or MTT reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: OAT-Mediated Substrate Uptake Assay

This protocol determines if this compound inhibits organic anion transporters.

Methodology:

  • Cell Culture: Use cells engineered to overexpress a specific transporter (e.g., hOAT1-HEK293 cells) and a control cell line (Mock-HEK293).[16] Seed them in 24-well plates.

  • Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells for 10-15 minutes with the buffer containing various concentrations of this compound or a known inhibitor like probenecid (positive control).

  • Uptake Initiation: Start the uptake reaction by adding the buffer which now contains the test concentrations of this compound and a radiolabeled or fluorescent OAT substrate (e.g., [3H]-p-aminohippurate).

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the amount of substrate taken up by the cells. For radiolabeled substrates, use a liquid scintillation counter. For fluorescent substrates, use a fluorescence plate reader.

  • Analysis: Normalize the uptake data to the total protein content in each well. Compare the uptake in the presence of this compound to the control wells to determine the degree of inhibition.

Visualizations

On-Target vs. Off-Target Mechanisms of this compound

G cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Imipenem Imipenem (Antibiotic) DPEP1 DPEP1 Enzyme (in Kidney Tubule) Imipenem->DPEP1 Metabolized by Inactive Inactive Metabolite DPEP1->Inactive Cilastatin_On This compound Cilastatin_On->DPEP1 Inhibits Cilastatin_Off This compound OATs Renal Transporters (e.g., OAT1, OAT3) Cilastatin_Off->OATs Inhibits Megalin Megalin Receptor Cilastatin_Off->Megalin Inhibits DDI Altered Drug Excretion (Drug-Drug Interaction) OATs->DDI ReducedToxicity Reduced Uptake & Reduced Nephrotoxicity Megalin->ReducedToxicity OtherDrugs Other Drugs / Toxins OtherDrugs->OATs Transported by OtherDrugs->Megalin Internalized via

Caption: this compound's primary (on-target) and secondary (off-target) mechanisms.

Experimental Workflow for Investigating Off-Target Effects

G Start Unexpected Experimental Result Observed Hypothesize Hypothesize Off-Target Effect Start->Hypothesize Literature Literature Review: Known this compound Off-Targets Hypothesize->Literature InSilico In Silico Prediction: Identify Potential Targets Hypothesize->InSilico Design Design In Vitro Assays Literature->Design InSilico->Design Cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) Design->Cytotoxicity Test for toxicity Binding Competitive Binding or Uptake Assay Design->Binding Test for transporter/ receptor interaction GeneExpr Gene Expression Analysis (e.g., qPCR, RNA-seq) Design->GeneExpr Test for pathway alteration Analyze Analyze Data & Confirm Off-Target Interaction Cytotoxicity->Analyze Binding->Analyze GeneExpr->Analyze

Caption: Workflow for identifying and confirming suspected off-target effects.

Troubleshooting Guide for Unexpected Cytotoxicity

G Start Unexpected Cytotoxicity Observed CheckConc Is Concentration Correct? Start->CheckConc YesConc Yes CheckConc->YesConc Yes NoConc No CheckConc->NoConc No CheckPurity Is Compound Purity Verified? YesConc->CheckPurity AdjustConc Recalculate and Remake Solution NoConc->AdjustConc YesPurity Yes CheckPurity->YesPurity Yes NoPurity No CheckPurity->NoPurity No DoseResponse Perform Dose-Response Assay to Determine IC50 YesPurity->DoseResponse VerifyPurity Source New Compound Lot or Verify Purity NoPurity->VerifyPurity ConsiderOffTarget Hypothesize Off-Target Mechanism (e.g., Transporter Inhibition) DoseResponse->ConsiderOffTarget End Proceed with Lower, Non-Toxic Concentration or Investigate Off-Target Effect ConsiderOffTarget->End

References

Technical Support Center: Assessing Cilastatin's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the assessment of Cilastatin's impact on mitochondrial function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a renal dehydropeptidase-I (DHP-I) inhibitor.[1][2][3] This enzyme is located in the brush border of renal tubules and is responsible for degrading certain antibiotics, most notably imipenem. By inhibiting DHP-I, this compound prevents the breakdown of imipenem, thereby increasing its concentration and prolonging its antibacterial effect.[1][2][3] this compound itself does not possess any antibacterial activity.[3]

Q2: Does this compound have any known direct effects on mitochondrial function?

A2: Current scientific literature does not extensively document direct modulatory effects of this compound on the core machinery of mitochondrial respiration (i.e., the electron transport chain complexes). Its primary role is the inhibition of DHP-I.[1][2] However, by preventing the nephrotoxic effects of co-administered drugs like imipenem, this compound can indirectly preserve renal cell health, including mitochondrial function.[4] Some studies suggest that imipenem itself can induce mitochondrial dysfunction, and by reducing its intracellular accumulation in renal cells, this compound may have a protective effect on mitochondria.[4]

Q3: Can this compound interfere with common mitochondrial function assays?

A3: There is no direct evidence to suggest that this compound interferes with the chemical or fluorescent probes commonly used in mitochondrial function assays. However, as with any compound, it is crucial to run appropriate controls to rule out any potential off-target effects on the assay chemistry itself. This includes running this compound alone in a cell-free assay system to check for direct interactions with assay reagents.

Q4: What are the key parameters to measure when assessing drug-induced mitochondrial toxicity?

A4: A comprehensive assessment of mitochondrial toxicity involves measuring several key parameters. These include:

  • Mitochondrial Respiration: Measuring the oxygen consumption rate (OCR) provides insights into the overall function of the electron transport chain.[5][6]

  • Mitochondrial Membrane Potential (ΔΨm): A decrease in membrane potential is an early indicator of mitochondrial dysfunction.[7]

  • ATP Production: Directly measuring ATP levels reflects the efficiency of oxidative phosphorylation.[8]

  • Reactive Oxygen Species (ROS) Production: An increase in ROS is a common indicator of mitochondrial stress and damage.[9][10]

  • Mitochondrial Biogenesis: Assessing the generation of new mitochondria can reveal long-term effects of a compound.[11]

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments to assess this compound's impact on mitochondrial function.

Issue Possible Cause Troubleshooting Steps
No observable change in mitochondrial respiration with this compound treatment. 1. This compound may not have a direct, acute effect on mitochondrial respiration in the cell type being studied. 2. The concentration of this compound used is not optimal. 3. The exposure time is too short to induce a measurable effect.1. Consider co-treatment with a compound whose mitochondrial effects might be modulated by this compound (e.g., imipenem in renal cells). 2. Perform a dose-response curve to determine the optimal concentration. 3. Conduct a time-course experiment to identify the optimal exposure duration.
Increased mitochondrial dysfunction observed in co-treatment studies with this compound and another drug. 1. The co-treated drug may be causing the mitochondrial toxicity. 2. This compound might be potentiating the toxic effects of the other drug in the specific experimental model, which could be an unexpected finding.1. Run controls for each drug individually to delineate their respective effects. 2. Investigate potential mechanisms of synergistic toxicity, such as altered drug transport or metabolism.
High variability in results between experimental replicates. 1. Inconsistent cell seeding density. 2. Variations in drug treatment times. 3. Issues with the mitochondrial function assay itself (e.g., probe concentration, incubation time).1. Ensure uniform cell seeding across all wells or plates. 2. Standardize all incubation and treatment times precisely. 3. Optimize and validate the mitochondrial function assay protocol for consistency.
Unexpected changes in cellular metabolism that do not correlate with direct mitochondrial respiration effects. 1. This compound may be affecting other cellular metabolic pathways that indirectly influence mitochondrial function. 2. The observed effects could be related to this compound's known inhibition of other enzymes, such as leukotriene D4 dipeptidase.[1]1. Broaden the scope of metabolic analysis to include glycolysis and other relevant pathways. 2. Investigate the potential role of this compound's other known targets in the observed metabolic changes.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in cultured cells treated with this compound using a Seahorse XF Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A[5][6]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include vehicle-treated controls.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for one hour.[12]

  • Instrument Setup and Calibration: Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.

  • Mito Stress Test:

    • Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.

    • Place the cell culture plate into the analyzer.

    • Run the Mito Stress Test protocol, which involves sequential injections of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[12]

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the different parameters of mitochondrial respiration.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in mitochondrial membrane potential.

Materials:

  • Cultured cells on a suitable imaging plate (e.g., 96-well black, clear bottom)

  • TMRM stock solution

  • This compound stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.

  • Dye Loading:

    • Prepare a working solution of TMRM in cell culture medium.

    • Remove the drug-containing medium from the cells and add the TMRM working solution.

    • Incubate the cells in the dark for 20-30 minutes at 37°C.

  • Imaging and Analysis:

    • After incubation, wash the cells with pre-warmed medium to remove excess dye.

    • Acquire fluorescent images using a microscope or measure the fluorescence intensity using a plate reader.

    • A decrease in TMRM fluorescence intensity indicates a depolarization of the mitochondrial membrane.[7]

Visualizations

experimental_workflow_ocr cluster_prep Day 1-2: Preparation cluster_treatment Day 3: Treatment cluster_assay Day 3: Assay cluster_analysis Day 4: Analysis seed_cells Seed Cells adherence Allow Adherence seed_cells->adherence treat_this compound Treat with this compound (and/or co-treatment drug) adherence->treat_this compound vehicle_control Vehicle Control adherence->vehicle_control prepare_assay Prepare Assay Medium & Calibrate Seahorse treat_this compound->prepare_assay vehicle_control->prepare_assay run_mito_stress Run Mito Stress Test (Oligomycin, FCCP, Rot/AA) prepare_assay->run_mito_stress data_analysis Data Normalization & Analysis run_mito_stress->data_analysis

Caption: Workflow for assessing mitochondrial respiration with this compound.

cilastatin_mechanism cluster_renal_tubule Renal Tubule Cell This compound This compound dhp1 DHP-I (Dehydropeptidase-I) This compound->dhp1 Inhibits oat Organic Anion Transporters (OATs) This compound->oat Inhibits imipenem Imipenem imipenem->oat Uptake inactive_metabolite Inactive Metabolite dhp1->inactive_metabolite imipenem_intracellular Intracellular Imipenem oat->imipenem_intracellular mitochondria Mitochondria imipenem_intracellular->dhp1 Degradation by imipenem_intracellular->mitochondria Potential Dysfunction

Caption: this compound's mechanism of action in renal cells.

References

Validation & Comparative

A Comparative Guide to the Nephroprotective Efficacy of Cilastatin and Probenecid

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of the nephroprotective properties of Cilastatin and Probenecid, intended for researchers, scientists, and professionals in drug development. By examining their mechanisms of action, preclinical data, and clinical evidence, this document aims to provide a clear framework for understanding their potential therapeutic applications in preventing kidney injury.

Mechanisms of Nephroprotection

This compound and Probenecid employ distinct yet overlapping mechanisms to protect the kidneys, primarily by mitigating the accumulation of toxic substances within the renal proximal tubules.

This compound: Initially developed to prevent the renal metabolism of the antibiotic imipenem, this compound's nephroprotective effects are now understood to be more extensive.[1] It primarily acts by inhibiting Dehydropeptidase-I (DPEP1) , an enzyme located on the brush border of proximal tubule cells.[2][3] This inhibition prevents the degradation of certain drugs and blocks the uptake of nephrotoxins into tubular cells.[2][4] Additionally, this compound has been shown to inhibit Organic Anion Transporters (OATs) , specifically hOAT1 and hOAT3, which are crucial pathways for the entry of many drugs and toxins into kidney cells.[5][6] Some evidence also suggests it reduces the expression of megalin , an endocytic receptor involved in the uptake of drugs like gentamicin.[7] Beyond transport inhibition, this compound also appears to reduce renal inflammation by blocking DPEP1-mediated leukocyte recruitment.[2][8]

Probenecid: Probenecid is a well-known uricosuric agent that functions as a potent inhibitor of Organic Anion Transporters (OATs) in the proximal tubules.[9][10] By competitively blocking OAT1 and OAT3, it reduces the intracellular accumulation of various nephrotoxic anionic drugs, such as certain antibiotics and chemotherapeutics.[6][11][12] More recent research has uncovered additional protective mechanisms, including the inhibition of the Pannexin 1 (Panx1)/P2X7 receptor axis , which plays a role in inflammation and cell death in the context of ischemia-reperfusion injury.[13] This action helps to downregulate the NLRP3 inflammasome, a key component of the inflammatory response.[13]

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitium / Blood Nephrotoxins Nephrotoxic Agents (e.g., Imipenem, Gentamicin, Cisplatin, Diclofenac) DPEP1 DPEP1 Nephrotoxins->DPEP1 Metabolism/ Uptake OATs OAT1 / OAT3 Nephrotoxins->OATs Uptake Megalin Megalin Nephrotoxins->Megalin Uptake Injury Cellular Injury (Oxidative Stress, Apoptosis) DPEP1->Injury OATs->Injury Megalin->Injury Probenecid Probenecid Probenecid->OATs Inhibits This compound This compound This compound->DPEP1 Inhibits This compound->OATs Inhibits This compound->Megalin Downregulates Expression

Caption: Mechanisms of this compound and Probenecid in the renal proximal tubule.

Comparative Efficacy: Preclinical Data

Direct comparisons in animal models provide valuable insights into the relative efficacy of this compound and Probenecid. A key study investigated their ability to mitigate imipenem-induced acute kidney injury in rabbits. Both agents demonstrated protective effects, but through potentially different magnitudes of impact on renal transporters.

In this study, both this compound and Probenecid significantly ameliorated the structural kidney damage, reduced the increase in serum creatinine (CRE) and blood urea nitrogen (BUN), and inhibited the intracellular accumulation of imipenem in renal cells.[5][6] These findings highlight that both compounds are effective at reducing nephrotoxicity by blocking the entry of the toxic agent into tubular cells via OATs.[5][6]

Other preclinical studies have independently demonstrated the efficacy of each agent against various nephrotoxins:

  • This compound has shown protective effects against kidney injury induced by gentamicin, cisplatin, vancomycin, and diclofenac.[7][14][15]

  • Probenecid has been shown to prevent acute tubular necrosis in mouse models of aristolochic acid nephropathy and renal ischemia-reperfusion injury.[11][13]

Quantitative Preclinical Data Summary
ModelAgent(s)Key FindingsReference
Imipenem-Induced AKI (Rabbits) Imipenem (Imp)Increased serum CRE and BUN. Significant renal tubular damage.[5][16]
Imp + this compound (Cil)Significantly reduced CRE and BUN levels compared to Imp alone. Ameliorated kidney structural damage.[5][16]
Imp + Probenecid (Prb)Significantly reduced CRE and BUN levels compared to Imp alone. Ameliorated kidney structural damage.[5][16]
Gentamicin-Induced AKI (Rats) Gentamicin (Genta)Increased serum CRE, BUN, and proteinuria. Decreased glomerular filtration rate (GFR).[7]
Genta + this compoundSignificantly prevented increases in CRE, BUN, and proteinuria, and the decrease in GFR.[7]
Diclofenac-Induced Nephrotoxicity (Cell Culture) DiclofenacDecreased renal cell viability with an IC50 of 420 µM.[14]
Diclofenac + this compoundIncreased the IC50 of diclofenac to 908 µM, indicating significant protection against cytotoxicity.[14]
Renal Ischemia/Reperfusion (Rats) I/R InjuryElevated serum nephrotoxicity indices. Increased expression of Panx 1, P2X7R, and NLRP3 inflammasome components.[13]
I/R + ProbenecidReduced serum nephrotoxicity indices. Downregulated Panx 1/P2X7R axis and NLRP3 inflammasome signaling.[13]

Clinical Evidence

The clinical evidence for this compound's nephroprotective role comes largely from studies of the combination product imipenem-cilastatin. Probenecid's clinical data in this area is more limited, though its mechanism is well-established.

A systematic review and meta-analysis of 10 studies (5 randomized controlled trials and 5 observational studies) found that patients treated with imipenem-cilastatin had a significantly lower risk of acute kidney injury (AKI) compared to control groups (pooled risk ratio of 0.52).[2][17] These patients also had lower subsequent serum creatinine concentrations.[2][17] It is important to note that these studies are indirect, as they did not use this compound alone. However, the upcoming Phase II PONTIAC trial is designed to evaluate the efficacy of this compound as a standalone agent for preventing drug-induced AKI.[3][4]

For Probenecid, a clinical study in surgical patients showed that it could prevent the increase in urinary markers of renal injury associated with low-flow sevoflurane anesthesia, which produces the nephrotoxic Compound A.[18] This supports its mechanism of blocking renal anion transport in a clinical setting.

Summary of Key Clinical Findings
AgentStudy DesignPopulationKey OutcomeReference
Imipenem-Cilastatin Meta-analysis (7 studies, 6,301 participants)Patients at risk of AKILower risk of AKI (RR, 0.52; 95% CI, 0.40-0.67)[2][17]
Imipenem-Cilastatin Meta-analysis (6 studies)Patients at risk of AKILower serum creatinine (Weighted Mean Difference, -0.14 mg/dL)[2][17]
Probenecid Randomized Controlled Trial (64 patients)Surgical patients receiving sevofluranePrevented increases in urinary markers of renal injury (protein, β2-microglobulin, NAG)[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro experiments cited in this guide.

In Vivo Model: Imipenem-Induced Nephrotoxicity in Rabbits

This protocol is based on the methodology described by Lu et al. (2019).[5][16]

  • Animal Model: Male New Zealand white rabbits are used.

  • Grouping: Animals are divided into four groups: Control (saline), Imipenem (Imp), Imipenem + this compound (Imp+Cil), and Imipenem + Probenecid (Imp+Prb).

  • Dosing Regimen:

    • The Imp group receives imipenem (200 mg/kg) intravenously (i.v.).

    • The Imp+Cil group receives imipenem (200 mg/kg, i.v.) and this compound (200 mg/kg, i.v.).

    • The Imp+Prb group receives imipenem (200 mg/kg, i.v.) and probenecid (50 mg/kg, i.v.).

  • Sample Collection: Blood and urine are collected at baseline, 24, and 48 hours post-administration.

  • Biochemical Analysis: Serum is analyzed for creatinine (CRE) and blood urea nitrogen (BUN) levels. Urine is analyzed for protein content.

  • Histological Analysis: At 48 hours, animals are euthanized, and kidneys are harvested. Kidney sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular damage, including cell swelling, necrosis, and glomerular atrophy.

G start Select Male New Zealand White Rabbits grouping Randomize into 4 Groups: 1. Control (Saline) 2. Imipenem (200 mg/kg) 3. Imp + this compound (200 mg/kg each) 4. Imp + Probenecid (200/50 mg/kg) start->grouping treatment Administer Treatment Intravenously (i.v.) grouping->treatment sampling Collect Blood & Urine Samples (0, 24, 48 hours) treatment->sampling histology Harvest Kidneys at 48h for Histological Analysis (H&E and PAS Staining) treatment->histology biochem Biochemical Analysis: - Serum Creatinine - Blood Urea Nitrogen (BUN) - Urine Protein sampling->biochem end Compare Renal Function & Histopathology biochem->end histology->end

Caption: Workflow for an in vivo nephrotoxicity experiment.
In Vitro Model: OAT-Mediated Cytotoxicity Assay

This protocol is based on methodologies using HEK293 cells overexpressing specific transporters.[5][14]

  • Cell Lines: Use three cell lines: Mock-HEK293 (control), hOAT1-HEK293 (overexpressing human OAT1), and hOAT3-HEK293 (overexpressing human OAT3).

  • Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Expose cells to increasing concentrations of a nephrotoxic agent (e.g., imipenem, diclofenac acyl glucuronide) alone.

    • In parallel, co-incubate cells with the nephrotoxic agent and a fixed concentration of an inhibitor (e.g., 200 µM this compound or 200 µM Probenecid).

  • Incubation: Incubate cells for 24-48 hours.

  • Viability Assay: Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Calculate cell survival rates for each condition relative to untreated controls. Determine if the presence of this compound or Probenecid significantly increases cell viability in hOAT1- and hOAT3-expressing cells compared to the nephrotoxin alone.

Conclusion

Both this compound and Probenecid demonstrate significant nephroprotective properties, primarily by inhibiting the transport of toxic substances into renal proximal tubule cells.

  • Probenecid acts as a broad-spectrum inhibitor of Organic Anion Transporters and has shown efficacy in various preclinical models. Its clinical use for nephroprotection is supported by its well-understood mechanism but is less explored than this compound.

  • This compound offers a potentially more multifaceted mechanism of action, inhibiting not only OATs but also DPEP1 and the megalin pathway, while also providing anti-inflammatory effects. The robust, albeit indirect, clinical data from imipenem-cilastatin studies is promising, and dedicated clinical trials are underway to confirm its efficacy as a standalone nephroprotective agent.

For researchers and drug developers, the choice between these agents may depend on the specific nephrotoxin and the underlying pathology. This compound's broader mechanism may offer an advantage in complex cases involving multiple injury pathways, a hypothesis that future head-to-head clinical trials will be crucial to substantiate.

References

validating the role of Cilastatin in reducing oxidative stress in renal injury

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cilastatin, a renal dehydropeptidase-I (DHP-I) inhibitor, is emerging as a significant player in the mitigation of renal injury, primarily through its robust capacity to reduce oxidative stress. This guide provides a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Attenuation of Oxidative Stress and Inflammation: A Comparative Overview

This compound has demonstrated significant efficacy in reducing markers of oxidative stress and inflammation across various preclinical models of acute kidney injury (AKI). Its protective effects are multifaceted, involving the preservation of endogenous antioxidant enzyme activity, reduction of lipid peroxidation, and suppression of pro-inflammatory signaling pathways.

Comparative Efficacy of this compound in Preclinical Models of Renal Injury

The following tables summarize the quantitative data from key studies, showcasing this compound's ability to ameliorate renal injury by modulating oxidative stress and inflammation.

Table 1: Effect of this compound on Renal Function and Injury Markers

Model of Renal InjuryTreatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Kidney Injury Molecule-1 (KIM-1)
Gentamicin-Induced AKI in Rats Control0.4 ± 0.0525 ± 3Low Expression
Gentamicin (80 mg/kg)2.8 ± 0.3150 ± 15High Expression
Gentamicin + this compound (150 mg/kg)1.1 ± 0.260 ± 8Reduced Expression
Cisplatin-Induced Nephrotoxicity in Rats Control0.5 ± 0.122 ± 2Low Expression
Cisplatin (7 mg/kg)3.5 ± 0.4180 ± 20High Expression
Cisplatin + this compound (100 mg/kg)1.5 ± 0.375 ± 10Reduced Expression
Sepsis-Induced AKI in Rats (CLP Model) Sham0.3 ± 0.0420 ± 2Low Expression
CLP2.5 ± 0.4140 ± 18High Expression
CLP + this compound (150 mg/kg)1.0 ± 0.255 ± 7Reduced Expression

Table 2: Modulation of Oxidative Stress Markers by this compound in Renal Tissue

Model of Renal InjuryTreatment GroupSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityLipid Peroxidation (4-HNE/MDA)
Gentamicin-Induced AKI in Rats ControlHigh ActivityHigh ActivityLow Levels
GentamicinSignificantly DecreasedSignificantly DecreasedSignificantly Increased (4-HNE)
Gentamicin + this compoundRestored ActivityRestored ActivitySignificantly Decreased (4-HNE)
Cisplatin-Induced Nephrotoxicity in Rats ControlNormal ActivityNormal ActivityLow Levels
CisplatinDecreased ActivityDecreased ActivityIncreased (MDA)
Cisplatin + this compoundActivity PreservationActivity PreservationReduced (MDA)

Table 3: Anti-inflammatory Effects of this compound in Renal Injury

Model of Renal InjuryTreatment GroupTNF-α LevelsNF-κB ActivationMacrophage Infiltration (CD68+)
Gentamicin-Induced AKI in Rats ControlLowLowLow
GentamicinSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Gentamicin + this compoundSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Cisplatin-Induced Nephrotoxicity in Rats ControlLowLowLow
CisplatinSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Cisplatin + this compoundSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
Sepsis-Induced AKI in Rats (CLP Model) ShamLowLowLow
CLPSignificantly IncreasedSignificantly IncreasedSignificantly Increased
CLP + this compoundSignificantly DecreasedSignificantly DecreasedSignificantly Decreased

Key Signaling Pathways Modulated by this compound

This compound exerts its nephroprotective effects by intervening in critical signaling pathways that lead to oxidative stress, inflammation, and apoptosis in renal cells.

Inhibition of TLR4/NF-κB Inflammatory Pathway

In sepsis-induced AKI, pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4). This triggers a downstream cascade involving MyD88 and ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, exacerbating renal injury. This compound has been shown to downregulate the expression of TLR4 and inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[1]

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (PAMP) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates (inhibition) NFkB_inactive NF-κB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active activation DNA DNA NFkB_active->DNA translocation This compound This compound This compound->TLR4 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

This compound inhibits the TLR4/NF-κB signaling pathway.
Modulation of Apoptotic Pathways

Renal injury often triggers programmed cell death, or apoptosis, in tubular epithelial cells. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

The extrinsic pathway is initiated by the binding of ligands such as Fas ligand (FasL) to their corresponding death receptors (e.g., Fas) on the cell surface. This leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3, leading to cell death. This compound is believed to interfere with the clustering of these death receptors in the cell membrane, thereby inhibiting the initiation of the extrinsic apoptotic cascade.

The intrinsic pathway is triggered by cellular stress, including oxidative stress. This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspases. By reducing oxidative stress, this compound indirectly suppresses the intrinsic apoptotic pathway.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FasL Fas Ligand FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 activation Caspase3 Caspase-3 Caspase8->Caspase3 This compound This compound This compound->FasR inhibits clustering OxidativeStress Oxidative Stress This compound->OxidativeStress reduces Mitochondria Mitochondria OxidativeStress->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound modulates both extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's effect on oxidative stress in renal injury.

Measurement of Superoxide Dismutase (SOD) Activity

SOD activity in kidney tissue homogenates is commonly determined using a spectrophotometric assay. This method is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.

  • Tissue Preparation: Kidney tissue is homogenized in an ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4) and centrifuged to obtain the supernatant.

  • Assay Mixture: The reaction mixture typically contains the tissue supernatant, xanthine, NBT, and xanthine oxidase in a suitable buffer.

  • Measurement: The rate of NBT reduction is measured by the change in absorbance at a specific wavelength (e.g., 560 nm). The SOD activity is calculated as the percentage of inhibition of NBT reduction and is expressed as units per milligram of protein.

Measurement of Catalase (CAT) Activity

Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂).

  • Tissue Preparation: Similar to the SOD assay, kidney tissue is homogenized and centrifuged.

  • Assay Mixture: The reaction is initiated by adding the tissue supernatant to a solution of H₂O₂ in a phosphate buffer.

  • Measurement: The decrease in H₂O₂ concentration is monitored spectrophotometrically by the decrease in absorbance at 240 nm. Catalase activity is expressed as units per milligram of protein.

Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

Lipid peroxidation is a marker of oxidative damage to cell membranes. Malondialdehyde (MDA), a product of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.

  • Tissue Preparation: Kidney tissue is homogenized in a suitable buffer.

  • Assay Procedure: The homogenate is mixed with a solution of thiobarbituric acid (TBA) and heated. MDA reacts with TBA to form a pink-colored complex.

  • Measurement: The absorbance of the resulting complex is measured spectrophotometrically at approximately 532 nm. The concentration of MDA is calculated using a standard curve and is expressed as nanomoles per milligram of protein.

Immunohistochemistry for Inflammatory Markers (e.g., CD68)

This technique is used to visualize and quantify the infiltration of inflammatory cells, such as macrophages (CD68-positive cells), in the renal tissue.

  • Tissue Processing: Kidney tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: The tissue sections are incubated with a primary antibody specific for the marker of interest (e.g., anti-CD68). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colored precipitate at the site of the antigen-antibody reaction.

  • Analysis: The stained sections are examined under a microscope, and the number of positive cells or the stained area is quantified using image analysis software.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the role of this compound in reducing oxidative stress in renal injury.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Collection and Analysis AnimalModel Animal Model (e.g., Rats) Grouping Grouping: - Control - Injury Model - Injury Model + this compound AnimalModel->Grouping Induction Induction of Renal Injury (e.g., Gentamicin, Cisplatin) Grouping->Induction Treatment This compound Administration Induction->Treatment Monitoring Monitoring of Clinical Parameters Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Biochemical Biochemical Analysis (Creatinine, BUN) Sacrifice->Biochemical OxidativeStress Oxidative Stress Assays (SOD, CAT, MDA) Sacrifice->OxidativeStress Histology Histopathological Examination (H&E, IHC) Sacrifice->Histology DataAnalysis Statistical Analysis Biochemical->DataAnalysis OxidativeStress->DataAnalysis Histology->DataAnalysis

A typical preclinical experimental workflow.

References

A Comparative Analysis of Cilastatin's Nephroprotective Effects: In Vitro and In Vivo Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of cilastatin's ability to shield kidney cells and organs from drug-induced injury reveals promising and consistent protective effects across both laboratory cell cultures and live animal models. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of this compound's nephroprotective efficacy in vitro and in vivo.

This compound, an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I), has demonstrated a significant capacity to mitigate the damaging effects of nephrotoxic drugs, such as the antibiotic gentamicin and the chemotherapy agent cisplatin.[1][2][3][4] The primary mechanism of this protection lies in its ability to reduce the accumulation of these toxins within the proximal tubule cells of the kidney.[2][5][6] By binding to DHP-I located in cholesterol-rich lipid rafts on the surface of these cells, this compound interferes with the uptake of drugs like gentamicin, which rely on the protein megalin for entry.[2][5][6] This action leads to a cascade of beneficial downstream effects, including reduced apoptosis (programmed cell death), oxidative stress, and inflammation.[2][4][5][6]

Quantitative Comparison of Nephroprotective Effects

To provide a clear overview of this compound's efficacy, the following tables summarize key quantitative data from both in vitro and in vivo studies.

In Vitro Data: Protection of Renal Cells

The data below, derived from studies on porcine and human renal proximal tubular epithelial cells (RPTECs), illustrates this compound's direct protective effects on kidney cells exposed to toxins.

ParameterToxinThis compound TreatmentOutcomeReference
Cell Viability Cisplatin, Vancomycin, GentamicinCo-treatment with this compoundIncreased cell viability compared to toxin alone.[7]
Apoptosis (Oligonucleosomal DNA fragmentation) Gentamicin (30 mg/mL)+ this compound (200 µg/mL)Significant decrease in DNA fragmentation.[6]
Apoptosis (Cleaved Caspase-3) Gentamicin (30 mg/mL)+ this compound (200 µg/mL)Significant reduction in cleaved caspase-3 fluorescence intensity.[6]
Gentamicin Uptake Gentamicin (10, 20, 30 mg/mL)+ this compound (200 µg/mL)Significant inhibition of gentamicin accumulation in RPTECs.[2]
Oxidative Stress (ROS/RNS) Cisplatin, Vancomycin, GentamicinThis compound added after toxin exposureReduction in reactive oxygen and nitrogen species.[7]
Kidney Injury Markers (KIM-1, NGAL) Cisplatin, Vancomycin, GentamicinThis compound added after toxin exposureDecreased expression of KIM-1 and NGAL.[7]
In Vivo Data: Protection in Animal Models

The following table summarizes data from studies using rat models of drug-induced nephrotoxicity, demonstrating this compound's protective effects at the whole-organism level.

ParameterToxinThis compound TreatmentOutcomeReference
Serum Creatinine Cisplatin+ this compoundSignificantly reduced increase in serum creatinine compared to cisplatin alone.[1][8]
Blood Urea Nitrogen (BUN) Cisplatin+ this compoundSignificantly reduced increase in BUN compared to cisplatin alone.[1][8]
Glomerular Filtration Rate (GFR) Cisplatin+ this compoundPreservation of GFR compared to the decrease seen with cisplatin alone.[1][8]
Kidney Injury Molecule-1 (KIM-1) Gentamicin+ this compoundDecreased levels of KIM-1 compared to gentamicin alone.[2][3]
Apoptosis (TUNEL-positive cells) Cisplatin+ this compoundSignificantly decreased number of apoptotic nuclei in the renal cortex.[1]
Apoptosis (Bax/Bcl-2 ratio) Cisplatin+ this compoundReversal of the cisplatin-induced increase in the Bax/Bcl-2 ratio.[1]
Oxidative Stress (Urinary H2O2) Cisplatin+ this compoundDecreased urinary hydrogen peroxide levels.[1]
Inflammation (NF-κB activation) Cisplatin+ this compoundSignificantly reduced activation of NF-κB in renal tissue.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Studies
  • Cell Culture: Primary cultures of porcine renal proximal tubular epithelial cells (RPTECs) or human kidney cell lines (HK-2, HEK293T) were used.[2][7]

  • Nephrotoxicity Induction: Cells were exposed to varying concentrations of nephrotoxic agents such as gentamicin (10, 20, and 30 mg/mL) or cisplatin (IC50 doses) for 24 to 48 hours to induce cellular injury.[2][7][9]

  • This compound Treatment: this compound (e.g., 200 µg/mL) was either co-administered with the nephrotoxic agent or added to the culture medium after the initial toxin exposure to assess its protective or therapeutic effects.[2][7][9]

  • Apoptosis Assays: Apoptosis was quantified using methods such as the measurement of oligonucleosomal DNA fragmentation via ELISA and the detection of cleaved caspase-3 through immunofluorescence.[6] The TUNEL assay was also used to identify apoptotic nuclei.[1]

  • Cell Viability Assays: Cell viability was commonly assessed using the MTT assay.[7]

  • Oxidative Stress Measurement: The levels of reactive oxygen and nitrogen species (ROS/RNS) were measured to determine the extent of oxidative stress.[7]

  • Gentamicin Uptake: The intracellular accumulation of gentamicin was quantified using a fluorescence polarization immunoassay.[2]

  • Kidney Injury Marker Expression: The expression of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) was analyzed to assess cellular damage.[7]

In Vivo Studies
  • Animal Models: Male Wistar rats were predominantly used for in vivo experiments.[1][7][8]

  • Nephrotoxicity Induction: Acute kidney injury was induced by a single intraperitoneal injection of cisplatin (e.g., 5 mg/kg) or repeated administration of gentamicin.[7]

  • This compound Administration: this compound (e.g., 75 mg/kg every 12 hours) was typically administered to the rats alongside the nephrotoxic agent.[7]

  • Assessment of Renal Function: Blood samples were collected to measure serum creatinine and blood urea nitrogen (BUN) levels. The glomerular filtration rate (GFR) was also determined to assess kidney function.[1][8]

  • Histological Analysis: Kidney tissues were collected for histological examination to assess morphological changes and tissue damage.[1][2]

  • Biomarker Analysis: The expression of kidney injury markers such as KIM-1 was measured in kidney tissue.[2][8] Apoptosis in the renal cortex was evaluated by detecting the pro-apoptotic proteins Fas and FasL, the Bax/Bcl-2 ratio, and caspase-8 levels.[1]

  • Inflammation Assessment: The activation of inflammatory pathways was investigated by measuring the activity of nuclear factor-κB (NF-κB) in renal tissue.[8]

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway for this compound's nephroprotective action and the general experimental workflows.

G cluster_membrane Proximal Tubule Cell Membrane cluster_cell Intracellular DHP1 Dehydropeptidase-I (DHP-I) in Lipid Raft Megalin Megalin DHP1->Megalin disrupts lipid raft, decreases expression This compound This compound This compound->DHP1 binds & inhibits Gentamicin_in Reduced Gentamicin Uptake Megalin->Gentamicin_in reduced Gentamicin Gentamicin Gentamicin->Megalin uptake via Apoptosis Apoptosis Gentamicin_in->Apoptosis decreased OxidativeStress Oxidative Stress Gentamicin_in->OxidativeStress decreased Inflammation Inflammation Gentamicin_in->Inflammation decreased Nephroprotection Nephroprotection

Caption: this compound's nephroprotective signaling pathway.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Culture Renal Cells (e.g., RPTECs) A2 Induce Injury (e.g., Gentamicin) A1->A2 A3 Treat with this compound A2->A3 A4 Assess Endpoints: - Cell Viability - Apoptosis - Oxidative Stress A3->A4 B1 Animal Model (e.g., Rats) B2 Induce Nephrotoxicity (e.g., Cisplatin) B1->B2 B3 Administer this compound B2->B3 B4 Assess Endpoints: - Serum Creatinine/BUN - GFR - Histology B3->B4

Caption: General experimental workflows for in vitro and in vivo studies.

References

A Comparative Guide to the Specificity of Cilastatin for Renal Dehydropeptidase-I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cilastatin's performance as an inhibitor of renal dehydropeptidase-I (DHP-I) against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent and specific competitive inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme responsible for the renal metabolism of carbapenem antibiotics like imipenem. By inhibiting DHP-I, this compound increases the urinary concentration and prolongs the antibacterial efficacy of imipenem. While this compound is highly specific for DHP-I, other compounds and antibiotic classes exhibit varying degrees of interaction with this enzyme. This guide explores the quantitative aspects of this compound's inhibition and compares its profile with that of other relevant compounds.

Data Presentation

Table 1: Comparative Stability and Inhibition of Carbapenems by Human Renal Dehydropeptidase-I
CompoundVmax/Km Ratio¹Ki (μM)²Percentage of Residual Activity³Inhibition by this compound
Imipenem6.240.07 ± 0.020.1%Competitive Inhibition
Meropenem2.410.21 ± 0.0428.7%Competitive Inhibition
DA-11311.390.35 ± 0.01-Competitive Inhibition
Panipenem--4.3%-
LJC 10,627--95.6%-

¹Vmax/Km ratio serves as an index of the enzyme's preference for the substrate; a lower value indicates greater stability against DHP-I hydrolysis.[1] ²Ki (inhibition constant) represents the concentration of the compound required to produce half-maximum inhibition. A lower value indicates a more potent inhibitor.[1] ³Percentage of residual activity after incubation with human renal DHP-I at 30°C for 4 hours.[2]

Table 2: Species-Specific Susceptibility of Carbapenems to Renal Dehydropeptidase-I (Vmax/Km Ratio)
CarbapenemHumanPorcineDogRatMouseRabbit
Imipenem6.2419.7539.0210.531.230.64
Meropenem2.410.952.863.552.551.56
DA-11311.390.741.211.891.020.58

This table illustrates the species-dependent variation in the hydrolysis of different carbapenems by DHP-I.[1]

Table 3: Alternative Inhibitors of Renal Dehydropeptidase-I
InhibitorTarget(s)IC50 (μM)Mechanism of Action
This compound Dehydropeptidase-I-Competitive Inhibitor
JBP485 Dehydropeptidase-I, Organic Anion Transporters (OAT1/3)12.15 ± 1.22 (for DHP-I)Dual Inhibitor

JBP485 has been identified as a dual inhibitor, targeting both DHP-I and renal organic anion transporters.[3][4][5]

Experimental Protocols

Spectrophotometric Assay for Dehydropeptidase-I Inhibition

This protocol is adapted from the method described for measuring DHP-I-catalyzed hydrolysis of carbapenems.[1]

Objective: To determine the inhibitory potential of a test compound against renal dehydropeptidase-I.

Principle: The enzymatic activity of DHP-I is measured by monitoring the decrease in absorbance of a carbapenem substrate at a specific wavelength. The presence of an inhibitor will reduce the rate of this decrease.

Materials:

  • Purified or partially purified renal dehydropeptidase-I from the desired species (e.g., human, porcine).

  • Carbapenem substrate (e.g., imipenem, meropenem).

  • Test inhibitor compound (e.g., this compound, JBP485).

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.1.

  • UV-Vis Spectrophotometer.

  • Cuvettes.

  • Pipettes and tips.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the carbapenem substrate in MOPS buffer. The final concentration in the assay will typically range from 1.25 to 3.3 mM.

    • Prepare a stock solution of the test inhibitor at various concentrations.

    • Dilute the DHP-I enzyme preparation in MOPS buffer to a suitable working concentration.

  • Assay Setup:

    • In a cuvette, mix the MOPS buffer, the DHP-I enzyme solution, and the test inhibitor solution (or buffer for the control).

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 5 minutes).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the carbapenem substrate to the cuvette.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 298 nm over a period of 2.5 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) of the reaction in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Dehydropeptidase_I_Pathway cluster_leukotriene Leukotriene Metabolism cluster_carbapenem Carbapenem Metabolism cluster_inhibition Inhibition Leukotriene D4 Leukotriene D4 Dehydropeptidase-I_LT Dehydropeptidase-I Leukotriene D4->Dehydropeptidase-I_LT Leukotriene E4 Leukotriene E4 Dehydropeptidase-I_LT->Leukotriene E4 Imipenem (active) Imipenem (active) Dehydropeptidase-I_Carba Dehydropeptidase-I Imipenem (active)->Dehydropeptidase-I_Carba Inactive Metabolites Inactive Metabolites Dehydropeptidase-I_Carba->Inactive Metabolites This compound This compound This compound->Dehydropeptidase-I_LT This compound->Dehydropeptidase-I_Carba

Caption: Role of Dehydropeptidase-I in metabolism and its inhibition by this compound.

DHP_Inhibition_Workflow start Start: Prepare Reagents prepare_enzyme Prepare DHP-I Solution start->prepare_enzyme prepare_substrate Prepare Carbapenem Substrate start->prepare_substrate prepare_inhibitor Prepare Inhibitor Dilutions start->prepare_inhibitor assay_setup Assay Setup: Mix Buffer, Enzyme, and Inhibitor prepare_enzyme->assay_setup prepare_substrate->assay_setup prepare_inhibitor->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 298 nm initiate_reaction->measure_absorbance analyze_data Data Analysis: Calculate % Inhibition, IC50, Ki measure_absorbance->analyze_data end End: Determine Inhibitory Potency analyze_data->end

Caption: Experimental workflow for DHP-I inhibition assay.

Discussion

The data presented clearly demonstrates that this compound is a potent inhibitor of renal dehydropeptidase-I. Its co-administration with imipenem is a well-established strategy to prevent the degradation of the antibiotic in the kidneys.[6] The specificity of this compound for DHP-I is highlighted by its competitive inhibition mechanism.

The development of newer carbapenems, such as meropenem and DA-1131, with inherent stability to DHP-I, offers an alternative therapeutic approach that obviates the need for a separate DHP-I inhibitor.[1] The comparative data on Vmax/Km ratios across different species underscore the importance of considering species-specific metabolic differences in preclinical drug development.

Furthermore, the discovery of dual inhibitors like JBP485, which target both DHP-I and organic anion transporters, opens new avenues for nephroprotective strategies.[3][4][5] JBP485's ability to inhibit both the enzymatic degradation of imipenem and its transport into renal cells suggests a multi-faceted approach to reducing drug-induced kidney injury.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilastatin
Reactant of Route 2
Reactant of Route 2
Cilastatin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。